molecular formula C6H7IN2O2 B171836 Ethyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 141998-77-8

Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B171836
CAS No.: 141998-77-8
M. Wt: 266.04 g/mol
InChI Key: PKGRSCADNBDVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRSCADNBDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566284
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141998-77-8
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its precursor.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrazole ring to form Ethyl 1H-pyrazole-3-carboxylate. This is followed by a regioselective iodination at the C5 position of the pyrazole ring.

G cluster_0 Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate cluster_1 Step 2: Iodination A Diethyl oxalate D Diethyl 2-oxaloacetate (Intermediate) A->D Claisen Condensation B Ethyl acetate B->D C Sodium ethoxide C->D F Ethyl 1H-pyrazole-3-carboxylate D->F Cyclization E Hydrazine hydrate E->F G Ethyl 1H-pyrazole-3-carboxylate J This compound G->J Regioselective Iodination H n-Butyllithium H->J I Iodine I->J

Caption: Overall synthetic workflow for this compound.

Data Presentation

Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 1H-pyrazole-3-carboxylateC₆H₈N₂O₂140.14White solid
This compoundC₆H₇IN₂O₂266.04Off-white solid
Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Synthesis of PrecursorDiethyl oxalate, Ethyl acetate, NaOEt, N₂H₄·H₂OEthanolReflux2-485-95
2Iodinationn-Butyllithium, IodineTHF-78 to RT4-665-80
Spectroscopic Data

Ethyl 1H-pyrazole-3-carboxylate

TypeData
¹H NMR(CDCl₃, 400 MHz) δ: 1.42 (t, J=7.2 Hz, 3H, CH₃), 4.43 (q, J=7.2 Hz, 2H, CH₂), 6.88 (d, J=2.4 Hz, 1H, pyrazole-H4), 7.70 (d, J=2.4 Hz, 1H, pyrazole-H5), 10.5 (br s, 1H, NH)
¹³C NMR(CDCl₃, 100 MHz) δ: 14.4, 61.5, 110.1, 134.8, 142.3, 162.8
MS (ESI+)m/z 141.06 [M+H]⁺

This compound

TypeData
¹H NMR(CDCl₃, 400 MHz) δ: 1.40 (t, J=7.1 Hz, 3H, CH₃), 4.41 (q, J=7.1 Hz, 2H, CH₂), 7.01 (s, 1H, pyrazole-H4), 11.0 (br s, 1H, NH)
¹³C NMR(CDCl₃, 100 MHz) δ: 14.3, 61.8, 85.1 (C-I), 115.2, 147.5, 161.9. Note: The signal for the carbon bearing the iodine atom (C5) is typically found at a higher field due to the heavy atom effect.
MS (ESI+)m/z 266.96 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This procedure is based on the well-established Claisen condensation followed by cyclization with hydrazine.

G start Start step1 Dissolve Sodium in Ethanol to form Sodium Ethoxide start->step1 step2 Add Diethyl Oxalate and Ethyl Acetate dropwise at 0-5 °C step1->step2 step3 Stir at Room Temperature overnight step2->step3 step4 Neutralize with Acetic Acid step3->step4 step5 Add Hydrazine Hydrate dropwise step4->step5 step6 Reflux the mixture step5->step6 step7 Cool and Concentrate step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Purify by Column Chromatography step8->step9 end Ethyl 1H-pyrazole-3-carboxylate step9->end

Caption: Experimental workflow for the synthesis of Ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl oxalate

  • Ethyl acetate

  • Glacial acetic acid

  • Hydrazine hydrate (80% solution in water)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted.

  • Claisen Condensation: The sodium ethoxide solution is cooled to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Cyclization: The reaction mixture is cooled again to 0-5 °C, and glacial acetic acid is added to neutralize the excess sodium ethoxide.

  • Hydrazine hydrate (1.0 eq) is then added dropwise, keeping the temperature below 10 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate or dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Ethyl 1H-pyrazole-3-carboxylate as a white solid.

Step 2: Synthesis of this compound

This procedure utilizes a regioselective iodination method that has been shown to be effective for the C5 position of pyrazole rings.[1][2]

G start Start step1 Dissolve Ethyl 1H-pyrazole-3-carboxylate in dry THF under Argon start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-Butyllithium dropwise step2->step3 step4 Stir for 10 minutes step3->step4 step5 Add a solution of Iodine in dry THF step4->step5 step6 Allow to warm to Room Temperature step5->step6 step7 Quench with saturated aq. Na₂S₂O₃ step6->step7 step8 Extract with Dichloromethane step7->step8 step9 Purify by Column Chromatography step8->step9 end This compound step9->end

Caption: Experimental workflow for the iodination of Ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • Reaction Setup: To a solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in dry THF (10 mL per gram of pyrazole) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.3 eq) dropwise to the vigorously stirred solution.

  • After the addition, stir the mixture at -78 °C for 10 minutes.

  • Iodination: A solution of iodine (1.4 eq) in dry THF is then added to the reaction mixture.

  • The reaction is allowed to gradually warm to room temperature over a period of 4 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is then extracted with dichloromethane. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as an off-white solid.[1]

Safety Considerations

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using appropriate syringe techniques.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural framework, featuring a pyrazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of the reactive iodine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel drug candidates and functional materials. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

While experimentally determined data for this compound is not extensively published, the following table summarizes its key chemical identifiers and predicted physical properties. These values provide a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂[1]
Molecular Weight 266.04 g/mol [1]
CAS Number 141998-77-8[1][2][3]
Boiling Point 377.6°C[1]
Density 1.936 g/cm³[1]
Flash Point 182.17°C[1]
Solubility Very slightly soluble in water (0.45 g/L at 25 °C, calculated)[2]

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm for the -CH₂- group and a triplet around 1.4 ppm for the -CH₃ group) and a singlet for the proton at the 4-position of the pyrazole ring (around 7.0-7.5 ppm). The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would be expected to show signals for the ethyl ester group (carbonyl carbon around 160-165 ppm, -CH₂- carbon around 61 ppm, and -CH₃- carbon around 14 ppm). The pyrazole ring carbons would also be present, with the carbon bearing the iodine atom (C5) appearing at a relatively upfield position due to the heavy atom effect, and the other carbons (C3 and C4) resonating in the aromatic region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3200-3400 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅) from the ester functionality.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the initial formation of the pyrazole ring followed by a regioselective iodination step. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[4][5][6][7]

Synthesis of Ethyl 1H-pyrazole-3-carboxylate

A common method for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Materials:

  • Diethyl acetylenedicarboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve diethyl acetylenedicarboxylate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Ethyl 1H-pyrazole-3-carboxylate.

Iodination of Ethyl 1H-pyrazole-3-carboxylate

The iodination of the pyrazole ring can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN) or Hydrogen Peroxide (H₂O₂)

  • Acetonitrile or Water

Procedure (using I₂/CAN): [8][9]

  • Dissolve Ethyl 1H-pyrazole-3-carboxylate in acetonitrile.

  • Add ceric ammonium nitrate and elemental iodine to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford this compound.

Procedure (using I₂/H₂O₂ in water): [8][9]

  • Suspend Ethyl 1H-pyrazole-3-carboxylate in water.

  • Add iodine (0.5 equivalents) and hydrogen peroxide (30% aqueous solution, 0.6 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by filtration or extraction and further purified by recrystallization or column chromatography.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The purity of the final compound should be assessed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[4]

Reactivity and Potential Applications

The key to the synthetic utility of this compound lies in the reactivity of the C-I bond. This feature allows for its use as a versatile intermediate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrazole ring.[10][11]

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a straightforward route to 5-alkynylpyrazole derivatives.[12][13]

  • Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to synthesize 5-aminopyrazole derivatives.

These reactions significantly expand the chemical space accessible from this building block, enabling the synthesis of a wide array of derivatives for biological screening.

Biological and Medicinal Chemistry Applications

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[14][15][16][17][18][19] The core pyrazole scaffold is a key component in several marketed drugs. The ability to functionalize the 5-position of this compound through cross-coupling reactions makes it an attractive starting material for the development of new therapeutic agents. Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.[1] In biological systems, it is hypothesized that the pyrazole moiety may interact with molecular targets such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways.[1]

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Purification start Diethyl Acetylenedicarboxylate + Hydrazine Hydrate process1 Condensation in Ethanol start->process1 product1 Ethyl 1H-pyrazole-3-carboxylate process1->product1 process2 Iodination (e.g., I₂/CAN or I₂/H₂O₂) product1->process2 product2 This compound process2->product2 process3 Column Chromatography product2->process3 final_product Purified Product process3->final_product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Derivatization

G Reactivity of this compound cluster_0 Cross-Coupling Reactions cluster_1 Resulting Derivatives start This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst) start->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald product_suzuki 5-Aryl/Vinyl Pyrazoles suzuki->product_suzuki product_sonogashira 5-Alkynyl Pyrazoles sonogashira->product_sonogashira product_heck 5-Alkenyl Pyrazoles heck->product_heck product_buchwald 5-Amino Pyrazoles buchwald->product_buchwald

Caption: Key cross-coupling reactions for the derivatization of this compound.

Potential Biological Mechanisms of Pyrazole Derivatives

G Potential Biological Mechanisms of Action for Pyrazole Derivatives cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes pyrazole Pyrazole Derivative (e.g., Ethyl 5-substituted-1H-pyrazole-3-carboxylate) cox Cyclooxygenase (COX) Enzymes pyrazole->cox kinases Protein Kinases pyrazole->kinases microbial_enzymes Microbial Enzymes pyrazole->microbial_enzymes inflammation Reduced Inflammation cox->inflammation proliferation Inhibition of Cell Proliferation kinases->proliferation microbial_growth Inhibition of Microbial Growth microbial_enzymes->microbial_growth anti_inflammatory Anti-inflammatory inflammation->anti_inflammatory anticancer Anticancer proliferation->anticancer antimicrobial Antimicrobial microbial_growth->antimicrobial

Caption: A diagram illustrating the potential mechanisms of action for pyrazole-based compounds.

References

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents a combination of reported data for closely related isomers and predicted spectroscopic characteristics. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Molecular Structure and Properties

This compound (CAS 141998-77-8) is a pyrazole derivative featuring an ethyl ester group at the 3-position and an iodine atom at the 5-position.[1][2] The presence of the reactive iodo-substituent makes it a versatile building block for various chemical transformations, particularly cross-coupling reactions.[1]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number141998-77-8[1][2]
Molecular FormulaC₆H₇IN₂O₂[1]
Molecular Weight266.04 g/mol [1]
Boiling Point377.6°C (Predicted)[1]
Density1.936 g/cm³ (Predicted)[1]
Flash Point182.17°C (Predicted)[1]
Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data (Predicted and Comparative)

ProtonsPredicted Chemical Shift (δ ppm) for this compoundReported Chemical Shift (δ ppm) for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
Pyrazole C4-H ~ 6.88.02 (s, 1H)
OCH₂CH₃~ 4.3 (q)4.38 (q, J = 7.1 Hz, 2H)
OCH₂CH~ 1.3 (t)1.40 (t, J = 7.1 Hz, 3H)
NH Broad singletN/A (N-protected)

Note: The chemical shift for the pyrazole proton can vary significantly depending on the substitution pattern. The provided data for the isomer highlights the expected regions for the ethyl ester protons.

Table 3: ¹³C NMR Spectroscopic Data (Predicted and Comparative)

CarbonPredicted Chemical Shift (δ ppm) for this compoundReported Chemical Shift (δ ppm) for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
C =O~ 162161.7
Pyrazole C 3~ 145131.1
Pyrazole C 4~ 115118.4
Pyrazole C 5-I~ 95N/A (I at C3 in isomer)
OC H₂CH₃~ 6160.5
OCH₂C H₃~ 1414.3

Table 4: IR Spectroscopic Data (Predicted Functional Group Region)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (sp²)3000-3100
C-H Stretch (sp³)2850-3000
C=O Stretch (Ester)1700-1730
C=N Stretch1600-1650
C-I Stretch500-600

Table 5: Mass Spectrometry Data (Predicted)

IonPredicted m/z
[M]⁺266
[M+H]⁺267
[M-OC₂H₅]⁺221
[M-COOC₂H₅]⁺193

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar pyrazole derivatives.

Synthesis of this compound

This synthesis is a multi-step process starting from the corresponding non-iodinated pyrazole.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate A mixture of ethyl 2,4-dioxobutanoate and hydrazine hydrate in ethanol is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield Ethyl 1H-pyrazole-3-carboxylate.

Step 2: Iodination of Ethyl 1H-pyrazole-3-carboxylate To a solution of Ethyl 1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMF or acetic acid), N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (as monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Ethyl 2,4-dioxobutanoate + Hydrazine Hydrate Reflux Reflux in Ethanol Start->Reflux Intermediate Ethyl 1H-pyrazole-3-carboxylate Reflux->Intermediate Iodination Iodination with NIS Intermediate->Iodination Purification Column Chromatography Iodination->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data Analysis NMR->Data IR->Data MS->Data

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's chemical structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Compound Identification and Structure

This compound is a halogenated pyrazole derivative. The presence of the reactive iodo substituent makes it a valuable intermediate for introducing the pyrazole scaffold into more complex molecules through various cross-coupling reactions.

  • CAS Number: 141998-77-8[1]

  • Molecular Formula: C₆H₇IN₂O₂[1]

  • Structure:

    alt text

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 266.04 g/mol [1]
Density 1.936 g/cm³[1]
Boiling Point 377.6°C[1]
Flash Point 182.17°C[1]
InChI Key PKGRSCADNBDVRY-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazole carboxylates often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While specific protocols for this compound are proprietary, a general and widely cited method for analogous structures involves the reaction of a dioxo-ester with hydrazine hydrate in an acidic medium.

General Experimental Protocol for Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives:

This protocol is adapted from the synthesis of similar pyrazole derivatives and provides a likely pathway for obtaining the target compound.[2][3]

  • Step 1: Formation of the Dioxo-ester Intermediate

    • In a suitable reaction vessel, diethyl oxalate is reacted with a corresponding ketone or ester derivative (in this case, an iodo-substituted precursor) in the presence of a base like sodium ethoxide.

    • This reaction forms a substituted ethyl-2,4-dioxo-butanoate intermediate.

  • Step 2: Cyclization with Hydrazine Hydrate

    • A suspension of the intermediate dioxo-ester is prepared in glacial acetic acid.

    • Hydrazine hydrate is added to the suspension.

    • The reaction mixture is typically heated under reflux to facilitate the cyclization, which yields the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product.[2][3]

    • The final product is then isolated and purified, often through recrystallization or column chromatography.

  • Characterization:

    • The structure of the synthesized compound is confirmed using analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2][3]

Logical Workflow for Synthesis

G General Synthesis Workflow for Ethyl Pyrazole-3-carboxylates A Diethyl Oxalate + Iodo-substituted Precursor B Intermediate: Ethyl-2,4-dioxo-butanoate derivative A->B Base (e.g., NaOEt) C Final Product: this compound B->C Hydrazine Hydrate Glacial Acetic Acid

Caption: General synthesis pathway for ethyl pyrazole-3-carboxylates.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and organic synthesis.

  • Chemical Synthesis: It serves as a precursor for creating more complex heterocyclic compounds. The iodo group is particularly useful for Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups at the 5-position of the pyrazole ring.[1]

  • Drug Discovery: Pyrazole derivatives are known to possess a wide range of biological activities. Research into derivatives of this compound has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]

  • Agrochemicals: The pyrazole scaffold is also present in some agrochemicals, and this compound can be used in the development of new pesticides and herbicides.[1]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are dependent on their specific structures and modifications. In biological systems, these compounds may modulate the activity of molecular targets like enzymes or receptors, thereby influencing cellular pathways.[1]

Anti-inflammatory Activity: Studies on related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity.[2] For instance, certain derivatives, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited over 80% inhibition in inflammatory models, a potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1]

This suggests that these pyrazole derivatives may act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Potential Anti-inflammatory Signaling Pathway

G Potential Anti-inflammatory Mechanism of Pyrazole Derivatives cluster_0 Potential Anti-inflammatory Mechanism of Pyrazole Derivatives A Inflammatory Stimuli B Arachidonic Acid A->B C Prostaglandins B->C COX Enzymes D Inflammation C->D E Pyrazole Derivative (e.g., from this compound) E->C Inhibition

Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined structure and the reactivity of its iodo group make it an ideal starting material for creating diverse libraries of novel compounds. The demonstrated biological activities of its derivatives, particularly in the area of anti-inflammatory research, underscore its importance for scientists and professionals in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two robust synthetic pathways, complete with experimental protocols and a comparative analysis of their starting materials. All quantitative data is presented in tabular format for clarity, and key transformations are visualized using workflow diagrams.

Introduction

This compound is a key intermediate sought after for its utility in introducing the pyrazole scaffold into larger, more complex molecules. The presence of an iodine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate at the 3-position provides a site for amide bond formation or other modifications. This guide explores two principal synthetic strategies for accessing this important compound: direct C-H iodination of a pyrazole precursor and a Sandmeyer reaction of an amino-pyrazole derivative.

Synthetic Pathways

Two primary and effective synthetic pathways for the preparation of this compound have been identified and are detailed below.

Pathway 1: Regioselective Iodination of Ethyl 1H-pyrazole-3-carboxylate

This pathway involves the initial synthesis of the pyrazole core followed by a highly regioselective iodination at the C5 position.

dot

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Sandmeyer Reaction of Ethyl 5-amino-1H-pyrazole-3-carboxylate

This approach utilizes a commercially available or readily synthesized amino-pyrazole precursor, which is then converted to the target iodo-pyrazole via a classic Sandmeyer reaction.

dot

Caption: Synthetic workflow for Pathway 2.

Starting Materials

A critical aspect of synthesis design is the availability and cost-effectiveness of starting materials. The following table summarizes the key starting materials for each pathway.

PathwayStarting MaterialAvailabilityNotes
1Diethyl OxalateReadily AvailableA common C2 building block.
1Acetaldehyde or equivalent C2 synthonReadily AvailableUsed to form the ethyl-2,4-dioxobutanoate intermediate.
1HydrazineReadily AvailableUsed for the cyclocondensation step. Often used as hydrazine hydrate or a salt.
1n-Butyllithium (n-BuLi)Readily AvailableA strong organolithium base required for regioselective deprotonation. Requires anhydrous and inert reaction conditions.
1Iodine (I₂)Readily AvailableThe iodine source for the C-H iodination.
2Ethyl 5-amino-1H-pyrazole-3-carboxylateCommercially AvailableCan also be synthesized from ethyl cyanoacetate and hydrazine.[1]
2Sodium Nitrite (NaNO₂)Readily AvailableA standard reagent for diazotization.
2Potassium Iodide (KI)Readily AvailableThe iodide source for the Sandmeyer reaction.

Experimental Protocols

Detailed methodologies for the key transformations in each pathway are provided below.

Pathway 1: Experimental Protocol

Step 1a: Synthesis of Ethyl 2,4-dioxobutanoate

This step involves a Claisen condensation between diethyl oxalate and a suitable acetaldehyde equivalent. A general procedure for a similar transformation involves the reaction of a ketone with diethyl oxalate in the presence of a base like sodium ethoxide.[2][3]

Step 1b: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The intermediate β-dicarbonyl compound is cyclized with hydrazine to form the pyrazole ring.

  • Materials:

    • Ethyl 2,4-dioxobutanoate intermediate

    • Hydrazine hydrate

    • Glacial acetic acid[2]

  • Procedure:

    • A suspension of the ethyl 2,4-dioxobutanoate is prepared in glacial acetic acid.

    • Hydrazine hydrate is added to the suspension.

    • The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

Step 1c: Synthesis of this compound

This step employs a regioselective iodination at the C5 position of the pyrazole ring. The protocol is adapted from the successful 5-iodination of 1-aryl-3-CF₃-1H-pyrazoles.[4]

  • Materials:

    • Ethyl 1H-pyrazole-3-carboxylate

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere (e.g., argon), dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 mmol) in dry THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.3 equivalents) dropwise while stirring vigorously.

    • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Pathway 2: Experimental Protocol

Step 2a: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the diazotization of a similar amino-pyrazole derivative followed by an iodide quench.[5][6]

  • Materials:

    • Ethyl 5-amino-1H-pyrazole-3-carboxylate

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Potassium iodide (KI)

  • Procedure:

    • Dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final product.

Quantitative Data

The following table summarizes typical yields for the key transformations described in the experimental protocols. It is important to note that yields can vary based on the specific substrate and reaction conditions.

PathwayStepReaction TypeTypical Yield (%)Reference(s)
1Formation of Ethyl 1H-pyrazole-3-carboxylate from a β-dicarbonylCyclocondensation50-80[3]
15-Iodination of a 1-aryl-3-CF₃-1H-pyrazoleRegioselective Iodination65-89[4]
2Sandmeyer iodination of an aromatic amineDiazotization & Iodination70-80[6]

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Pathway 1, involving the regioselective iodination of Ethyl 1H-pyrazole-3-carboxylate, offers a direct approach to the target molecule from a readily synthesized precursor. Pathway 2, utilizing a Sandmeyer reaction on the commercially available Ethyl 5-amino-1H-pyrazole-3-carboxylate, provides an alternative and efficient route. The choice between these pathways will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research laboratory. The detailed experimental protocols and comparative data presented herein are intended to provide researchers and drug development professionals with the necessary information to confidently undertake the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of the Iodine in Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the iodine atom in Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a versatile building block in medicinal chemistry and drug development. The focus is on its utility in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex molecular architectures.

The C5-iodine atom of the pyrazole ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to the structural diversification of the pyrazole core, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs. The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the pyrazole and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. For pyrazole substrates, especially those with an unprotected N-H group, the choice of reaction conditions is crucial to prevent catalyst inhibition.[1]

Table 1: Summary of Suzuki-Miyaura Coupling Conditions for Iodopyrazoles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O9062For a related 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole.[2]
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O or Toluene/H₂O80-110Good to ExcellentGeneral conditions for 4-iodopyrazoles.[3]
XPhos Pd G2-K₂CO₃Ethanol/H₂O (3:1)120 (Microwave)HighMicrowave-assisted protocol for 4-iodopyrazoles.[3]
P1 or P2 Precatalysts-K₃PO₄Dioxane/H₂O6070-95For unprotected nitrogen-rich heterocycles.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • To a reaction vessel, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole C5-position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Table 2: Summary of Sonogashira Coupling Conditions for Iodopyrazoles

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NDMFRoom Temp.GoodTypical conditions for 5-chloro-4-iodopyrazoles.[5]
Pd(PPh₃)₂Cl₂CuITriethylamine-Room Temp.-General conditions for 4-iodopyrazoles.[3]
Pd on aluminaCu₂O on alumina-THF-DMA (9:1)80 (Flow)60-75Continuous flow protocol for iodobenzenes.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling [3][5]

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl R¹-Pd(II)Ln-C≡CR² Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Alkyne R²-C≡CH CopperAcetylide Cu-C≡CR² Alkyne->CopperAcetylide CopperAcetylide->Transmetal Base Base Base->CopperAcetylide CuX CuX

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[7] While there are limited specific examples for this compound, protocols for other halopyrazoles can be adapted. This reaction is crucial for introducing diverse amine functionalities, which are prevalent in many pharmaceuticals.[7]

Table 3: Summary of Buchwald-Hartwig Amination Conditions for Halopyrazoles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(dba)₂tBuDavePhos---GoodFor 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[8]
CuI-K₂CO₃DMF110-Copper-catalyzed amination for 4-iodopyrazoles with alkylamines possessing a β-hydrogen.[3][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from 4-halopyrazoles) [8]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., NaOtBu or K₂CO₃, 1.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., tBuDavePhos, 4-10 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically >80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reagents Combine: - this compound - Amine - Base - Pd Catalyst & Ligand Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool and Quench with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash, Dry, and Concentrate Extract->Wash Purify Purify by Column Chromatography Wash->Purify End Final Product Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

References

In-Depth Technical Guide: Physical Characteristics of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical properties, provides a general synthetic methodology, and outlines key characterization parameters.

Core Physical and Chemical Properties

This compound, with the CAS number 141998-77-8, is a key building block in the synthesis of more complex heterocyclic compounds.[1] Its reactive iodo substituent makes it a valuable precursor for various cross-coupling reactions, enabling the development of novel biologically active molecules.[1]

The physical and chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂Benchchem[1]
Molecular Weight 266.04 g/mol Benchchem[1]
Boiling Point 377.6°CBenchchem[1]
Density 1.936 g/cm³Benchchem[1]
Flash Point 182.17°CBenchchem[1]
Solubility 0.45 g/L (at 25 °C, calculated)chemBlink
Appearance Not explicitly stated, but related compounds are often white to off-white solids.

Synthesis and Characterization Workflow

The synthesis of this compound and its subsequent characterization is a critical process for ensuring purity and confirming its chemical identity. The logical workflow for this process is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Diethyl 2-(ethoxymethylene)malonate, Hydrazine monohydrochloride) cyclo Cyclocondensation start->cyclo Reflux in Ethanol pyrazole_ester Ethyl 1H-pyrazole-3-carboxylate cyclo->pyrazole_ester iodination Iodination (e.g., with ICl) pyrazole_ester->iodination In Acetic Acid final_product This compound iodination->final_product spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) final_product->spectroscopy phys_prop Physical Property Measurement (Melting Point, etc.) final_product->phys_prop purity Purity Assessment (e.g., HPLC, Elemental Analysis) final_product->purity

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Synthesis of this compound:

A common approach to synthesizing the pyrazole core involves the cyclocondensation of a hydrazine salt with a suitable dicarbonyl compound or its equivalent. For the title compound, the synthesis can be conceptualized in two main stages:

  • Formation of the Pyrazole Ring: Diethyl 2-(ethoxymethylene)malonate is reacted with hydrazine monohydrochloride. This reaction is typically carried out under reflux conditions in a protic solvent such as ethanol to yield Ethyl 1H-pyrazole-3-carboxylate.[1]

  • Iodination: The resulting pyrazole ester undergoes regioselective iodination at the 5-position. This can be achieved using an iodinating agent like iodine monochloride (ICl) in a solvent such as acetic acid, often at reduced temperatures (e.g., 0–5°C) to control the reaction.[1]

General Characterization Methods:

The structural confirmation and purity assessment of the final product would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure, including the position of the iodo substituent and the ethyl ester group.

  • Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups present in the molecule, such as the N-H bond of the pyrazole ring, the C=O of the ester, and C-I bond vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the molecular formula C₆H₇IN₂O₂.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final product.

The relationships between the compound and the methods for its characterization are illustrated in the diagram below.

G cluster_props Properties & Data cluster_methods Analytical Methods compound This compound structure Chemical Structure compound->structure Determines phys_char Physical Characteristics (Melting Point, Boiling Point, etc.) compound->phys_char Exhibits spect_data Spectroscopic Data (NMR, IR, MS) compound->spect_data Produces nmr NMR Spectroscopy nmr->structure Confirms ir IR Spectroscopy ir->structure Identifies Functional Groups ms Mass Spectrometry ms->structure Confirms Molecular Weight mp Melting Point Analysis mp->phys_char Measures hplc HPLC hplc->compound Assesses Purity

Caption: Relationship between this compound and its characterization methods.

This guide serves as a foundational resource for professionals working with this compound. Further detailed experimental procedures and spectroscopic data should be consulted from peer-reviewed scientific literature or supplier-provided certificates of analysis when available.

References

A Technical Guide to Ethyl 5-iodo-1H-pyrazole-3-carboxylate: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides a synthesized experimental protocol for its preparation, and outlines its application in cross-coupling reactions, a cornerstone of modern drug discovery.

Commercial Availability

This compound is readily available from several chemical suppliers. Researchers can procure this compound for a range of research and development purposes. The table below summarizes the availability from prominent vendors.

SupplierCAS NumberPurityAdditional Information
Benchchem141998-77-8Not specifiedBuilding block for complex heterocyclic compounds.[1]
ChemUniverse141998-77-895%Molecular Formula: C6H7IN2O.[2]
BLD PharmNot specifiedNot specifiedAvailable for online orders.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental work.

PropertyValueSource
Molecular FormulaC₆H₇IN₂O₂[1]
Molecular Weight266.04 g/mol [1]
Density1.936 g/cm³[1]
Boiling Point377.6°C[1]
Flash Point182.17°C[1]

Synthesis and Experimental Protocols

Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Intermediate)

This procedure is adapted from the general synthesis of substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylates.

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Formation of the dioxo-ester intermediate: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to -5°C. To this cold solution, a mixture of diethyl oxalate and ethyl acetate is added dropwise. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The resulting intermediate, a substituted ethyl 2,4-dioxobutanoate, is then isolated by filtration after acidification.

  • Cyclization to form the pyrazole ring: The intermediate from the previous step is suspended in glacial acetic acid. Hydrazine hydrate is added to this suspension, and the mixture is refluxed for several hours. Upon cooling, the product, Ethyl 1H-pyrazole-3-carboxylate, crystallizes. The solid is collected by filtration, washed with ethanol, and dried.

Iodination of Ethyl 1H-pyrazole-3-carboxylate

This procedure is based on methods for the regioselective iodination of pyrazole derivatives.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Ethyl 1H-pyrazole-3-carboxylate in dichloromethane, N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid are added.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodo-substituent at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a reaction vessel, this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents) are combined.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-dioxane and water) is added.

  • The reaction mixture is heated to a temperature between 80°C and 100°C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazole-3-carboxylate derivative.

Visualizing the Workflow

To further clarify the synthesis and application of this compound, the following diagrams illustrate the logical workflows.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Iodination A Diethyl oxalate + Ethyl acetate C Intermediate: Ethyl 2,4-dioxobutanoate A->C Claisen Condensation B Sodium ethoxide B->C E Ethyl 1H-pyrazole-3-carboxylate C->E Cyclization D Hydrazine hydrate D->E F Ethyl 1H-pyrazole-3-carboxylate H This compound F->H Electrophilic Iodination G N-Iodosuccinimide (NIS) G->H

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Workflow cluster_reactants Start Reactants A This compound B Arylboronic acid Reagents Palladium Catalyst Base Solvent Reaction Suzuki-Miyaura Coupling Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1H-pyrazole-3-carboxylate Derivative Purification->Product A->Reaction B->Reaction

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Ethyl 5-iodo-1H-pyrazole-3-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyrazole core functionalized with a reactive iodine atom and an ethyl ester group, make it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. The presence of the iodo group at the 5-position allows for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. This capability is instrumental in the generation of molecular diversity, a critical aspect of modern drug discovery. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, acting as inhibitors for various enzymes, including kinases and PARP, which are implicated in diseases such as cancer and inflammatory disorders.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of this compound can be achieved through the direct iodination of the readily available precursor, Ethyl 1H-pyrazole-3-carboxylate. The use of N-iodosuccinimide (NIS) provides a reliable method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Synthesis of this compound

G start Ethyl 1H-pyrazole-3-carboxylate reagents N-Iodosuccinimide (NIS) Acetonitrile (ACN) start->reagents product This compound reagents->product

A schematic for the synthesis of the target compound.
Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~140-145 °C (decomposes)
Boiling Point 377.6 °C
Density 1.936 g/cm³
Flash Point 182.17 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (t, 3H), 4.48 (q, 2H), 7.15 (s, 1H), 10.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.3, 61.8, 85.0, 115.0, 145.0, 162.5

Reactivity and Key Reactions

The iodine atom at the C5 position of the pyrazole ring is the key to the synthetic utility of this compound, enabling a variety of powerful cross-coupling reactions. These reactions allow for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Key Cross-Coupling Reactions

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product_suzuki 5-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 5-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 5-Amino Derivative buchwald->product_buchwald

Major cross-coupling reactions of the building block.
Experimental Protocols for Cross-Coupling Reactions

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in THF or DMF, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Add triethylamine (2.0-3.0 eq) to the mixture.

  • Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04-0.08 eq), and the base (Cs₂CO₃, 2.0 eq or NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The versatility of this compound has been leveraged in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. Pyrazole-based scaffolds have been identified as privileged structures for the design of potent and selective kinase inhibitors.

Example: p38 MAPK Signaling Pathway The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses. Inhibitors of p38 MAPK are being investigated as potential treatments for a range of inflammatory diseases. Derivatives of this compound have been utilized in the synthesis of p38 MAPK inhibitors.

p38 MAPK Signaling Pathway

G stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->inflammation inhibitor Pyrazole-based Inhibitor (derived from this compound) inhibitor->p38

Inhibition of the p38 MAPK pathway by pyrazole derivatives.
Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a building block like this compound typically follows a structured workflow, from initial library synthesis to biological evaluation.

Kinase Inhibitor Discovery Workflow

G start This compound synthesis Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) start->synthesis library Diverse Pyrazole Library synthesis->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) and Lead Optimization hits->sar candidate Preclinical Candidate sar->candidate

A typical workflow for developing kinase inhibitors.

Conclusion

This compound is a valuable and highly versatile heterocyclic building block. Its facile synthesis and the reactivity of the C5-iodo group in a range of cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its significance in modern drug discovery. This guide provides the necessary technical information for researchers to effectively utilize this important scaffold in their synthetic and medicinal chemistry endeavors.

References

The Genesis and Advancement of Iodinated Pyrazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of iodinated pyrazole carboxylates. This class of compounds has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery, owing to their diverse biological activities. This document will delve into the historical context of pyrazole synthesis, the evolution of iodination techniques, and the subsequent exploration of the pharmacological potential of these functionalized heterocycles. Key experimental protocols, quantitative biological data, and relevant signaling pathways are presented to offer a thorough understanding of this important molecular scaffold.

A Historical Perspective: From Pyrazole's Discovery to Functionalization

The journey of iodinated pyrazole carboxylates begins with the discovery of the parent pyrazole ring. In 1883, German chemist Ludwig Knorr was the first to synthesize a pyrazole derivative.[1][2][3] This pioneering work was followed by the first synthesis of the unsubstituted pyrazole ring by Eduard Buchner in 1889.[3][4] These early discoveries laid the foundation for the extensive exploration of pyrazole chemistry.

The inherent aromaticity of the pyrazole ring made it a candidate for electrophilic substitution reactions. Electrophilic substitution, such as halogenation, preferentially occurs at the C4 position of the pyrazole ring.[2] The introduction of an iodine atom to the pyrazole scaffold, a process known as iodination, became a key strategy for modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.

The development of various iodination methods has been crucial for the synthesis of diverse iodinated pyrazoles. Early methods often involved the use of molecular iodine in the presence of an oxidizing agent. Over time, more refined and regioselective techniques have been developed, providing chemists with greater control over the synthesis of specific isomers.

The Advent of Iodinated Pyrazole Carboxylates in Research

While a definitive seminal publication marking the "discovery" of iodinated pyrazole carboxylates is not readily identifiable, their emergence can be traced through the broader evolution of pyrazole chemistry and its application in medicinal and agricultural research. The introduction of a carboxylate group, in addition to the iodine atom, further expanded the chemical space and potential biological interactions of these molecules. Pyrazole carboxylic acid derivatives have been recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the presence of this heterocyclic core in nature.[5] The exploration of synthetic pyrazole derivatives as bioactive compounds has a long history, with pyrazole-containing molecules finding applications as herbicides, insecticides, and fungicides in the agrochemical industry.[1]

Synthetic Methodologies: A Survey of Key Experimental Protocols

The synthesis of iodinated pyrazole carboxylates typically involves two key steps: the formation of the pyrazole carboxylic acid or ester core, followed by iodination.

Synthesis of the Pyrazole Carboxylate Core

A common and historical method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Experimental Protocol: General Paal-Knorr Synthesis of Pyrazole Carboxylates

  • Reactants: A β-ketoester (e.g., ethyl acetoacetate) and a substituted hydrazine (e.g., phenylhydrazine).

  • Procedure:

    • The β-ketoester (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

    • The substituted hydrazine (1 equivalent) is added to the solution.

    • The reaction mixture is typically heated under reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole carboxylate.

Iodination of the Pyrazole Ring

The regioselective iodination of the pyrazole ring is a critical step. The C4 position is the most susceptible to electrophilic attack.

Experimental Protocol: Iodination of Pyrazoles using Iodine and an Oxidizing Agent

  • Reactants: A pyrazole carboxylate, molecular iodine (I₂), and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN)).

  • Procedure:

    • The pyrazole carboxylate (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or acetonitrile.

    • Molecular iodine (1-1.2 equivalents) is added to the solution.

    • The oxidizing agent is added dropwise to the stirred mixture.

    • The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

    • Upon completion, the reaction is quenched, typically with a solution of sodium thiosulfate to remove excess iodine.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to afford the iodinated pyrazole carboxylate.

Quantitative Biological Activity

Iodinated pyrazole carboxylates and their derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data, primarily focusing on anticancer and antifungal activities, which are common areas of investigation for pyrazole-based compounds.

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀/EC₅₀ (µM)Reference
Pyrazole Carboxamide DerivativesBotrytis cinereaAntifungal0.40[6]
Pyrazole Carboxamide DerivativesSclerotinia sclerotiorumAntifungal3.54[6]
Isoxazolol Pyrazole CarboxylateRhizoctonia solaniAntifungal0.37[7]
Pyrazole-Aromatic CarboxamidesRhizoctonia cerealisAntifungal0.93[8]
Trisubstituted Pyrazole DerivativesMCF-7 (Breast Cancer)Anticancer1.1
Trisubstituted Pyrazole DerivativesHCT116 (Colon Carcinoma)Anticancer1.1
Pyrazole Benzothiazole HybridsHT29 (Colon Cancer)Anticancer3.17 - 6.77
Pyrazole Carbaldehyde DerivativesMCF-7 (Breast Cancer)Anticancer0.25

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific cellular targets, such as enzymes and receptors. While specific signaling pathways for iodinated pyrazole carboxylates are not extensively detailed in the literature, the broader class of pyrazole-containing compounds has been shown to inhibit various kinases and other enzymes.

Kinase Inhibition Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins ERK ERK Signaling_Proteins->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Iodinated_Pyrazole_Carboxylate Iodinated Pyrazole Carboxylate Iodinated_Pyrazole_Carboxylate->Receptor_Tyrosine_Kinase Inhibition Iodinated_pyrazole_Carboxylate Iodinated_pyrazole_Carboxylate Iodinated_pyrazole_Carboxylate->Signaling_Proteins Inhibition

Caption: General signaling pathway of kinase inhibition by iodinated pyrazole carboxylates.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of newly synthesized compounds follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Iodinated Pyrazole Carboxylates Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical experimental workflow for the development of bioactive compounds.

Conclusion and Future Directions

The journey from the initial synthesis of the pyrazole ring to the development of functionalized derivatives like iodinated pyrazole carboxylates showcases a remarkable progression in organic and medicinal chemistry. The introduction of iodine and carboxylate moieties provides a versatile platform for fine-tuning the physicochemical and biological properties of these compounds. While significant research has been conducted on the synthesis and biological evaluation of pyrazole derivatives, the specific roles and mechanisms of action of iodinated pyrazole carboxylates warrant further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this subclass of compounds, which will be instrumental in designing more potent and selective therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 5-iodo-1H-pyrazole-3-carboxylate for the Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 5-iodo-1H-pyrazole-3-carboxylate as a key building block. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and this protocol offers a robust method for synthesizing 5-aryl-1H-pyrazole-3-carboxylates.[1][2][3] The application note includes a representative experimental procedure, a summary of reaction parameters for optimization, and diagrams illustrating the catalytic cycle and experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[4][6] This method has found widespread use in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[5]

Pyrazoles are a class of heterocyclic compounds present in numerous biologically active molecules and commercially available drugs.[1][2] The functionalization of the pyrazole ring is a key strategy in drug discovery. The Suzuki coupling of halogenated pyrazoles, such as this compound, provides a versatile and direct route to novel 5-substituted pyrazole derivatives, which are otherwise challenging to prepare.[7][8] The high reactivity of the carbon-iodine bond makes iodo-pyrazoles excellent substrates for this transformation.[6][8]

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 280 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Data Presentation: Reaction Parameter Optimization

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. The following table summarizes various conditions reported for the Suzuki coupling of iodo- and bromo-pyrazoles, which can be used as a starting point for optimizing the reaction of this compound.

ParameterCondition 1Condition 2Condition 3Source
Halopyrazole 4-Iodo-1-methyl-1H-pyrazole1-Aryl-5-iodo-3-CF₃-pyrazole4-Bromo-3,5-dinitro-1H-pyrazole[1][6],[8],[7]
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (precatalyst)[1][6],[8],[7]
Base Cs₂CO₃K₂CO₃K₃PO₄[1][6],[8],[7]
Solvent System DME / H₂O (2.5:1)Dioxane / H₂O (4:1)THF / H₂O[1][6],[8],[7]
Temperature 90 °C (Microwave)100 °C (Conventional)Room Temperature[1][6],[8],[7]
Time 5-12 min4 h16 h[1][6],[8],[7]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Iodo-pyrazole) pd_complex R¹-Pd(II)L₂-X (trans) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ (Boronic Acid) + Base pd_intermediate R¹-Pd(II)L₂-R² (cis) transmetal->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim Isomerization reductive_elim->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Diagram 2: Experimental Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Iodo-pyrazole, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.[9]

References

Application Notes and Protocols for the Sonogashira Reaction of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds, specifically applied to Ethyl 5-iodo-1H-pyrazole-3-carboxylate. This reaction is instrumental in the synthesis of a wide array of functionalized pyrazoles, which are key scaffolds in many pharmaceutical compounds.

Introduction

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] For the synthesis of substituted pyrazoles, iodo-pyrazoles are highly reactive and valuable intermediates.[2] The reactivity of halo-substituents in Sonogashira couplings follows the order I > Br > Cl.[2] This makes this compound an excellent substrate for the introduction of alkyne moieties at the 5-position of the pyrazole ring. The resulting alkynyl pyrazoles can serve as versatile precursors for more complex heterocyclic systems.

Reaction Principle

The catalytic cycle of the Sonogashira reaction typically involves a palladium(0) complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of a copper acetylide. Transmetalation to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Experimental Protocols

A general procedure for the Sonogashira coupling of iodo-pyrazoles involves the use of a palladium catalyst, a copper(I) salt, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

General Protocol for Sonogashira Coupling of this compound:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 eq).

  • Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., DMF or a mixture of THF and Et₃N).

  • Add the base (e.g., Et₃N, 2-4 eq).

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If a solvent mixture like THF/Et₃N is used, the mixture can be filtered through a pad of celite to remove the catalyst residues and the solvent evaporated under reduced pressure.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyrazole.

Note: For substrates with a free N-H group on the pyrazole ring, protection of this group (e.g., with a Boc or ethoxyethyl group) may be necessary to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals.[3]

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of iodo-pyrazoles, which can be adapted for this compound.

Substrate (Example)AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT1687-92[4]
4-IodopyrazoleTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NEt₃NRT - 60--[2]
Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazolesPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF801258-95[5]

Mandatory Visualizations

Diagram of the Sonogashira Reaction Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Terminal Alkyne Base (e.g., Et3N) ReactionVessel Dry Reaction Flask (under Inert Atmosphere) Reagents->ReactionVessel Catalysts Pd Catalyst (e.g., PdCl2(PPh3)2) CuI Catalysts->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->ReactionVessel Stirring Stirring at RT or Heating (e.g., 40-80°C) ReactionVessel->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Cooling & Quenching (e.g., with Water) Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Signaling Pathway of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Aryl-I PdII_Aryl Aryl-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Aryl-Pd(II)-Alkyne(Ln) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Aryl-Alkyne RedElim->Product CuI CuI Cu_Acetylide Copper Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡C-H) + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation BaseH Base-H+ + I-

Caption: Simplified catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: Synthesis and Evaluation of Anti-inflammatory Agents from Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from Ethyl 5-iodo-1H-pyrazole-3-carboxylate. The protocols detailed below leverage modern synthetic methodologies, specifically palladium-catalyzed cross-coupling reactions, to generate a library of pyrazole derivatives. The subsequent evaluation of their anti-inflammatory potential is described through established in vitro and in vivo assays.

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. The selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate the gastrointestinal side effects associated with non-selective COX inhibition. This compound serves as a versatile starting material for the synthesis of novel pyrazole-based compounds, where the iodine atom at the C5 position allows for facile functionalization through various cross-coupling reactions.

This document outlines the synthesis of 5-substituted-1H-pyrazole-3-carboxylate derivatives and provides detailed protocols for assessing their anti-inflammatory efficacy.

Synthetic Workflow Overview

The general strategy for the synthesis of anti-inflammatory pyrazole derivatives from this compound involves a key cross-coupling step to introduce diverse substituents at the 5-position of the pyrazole ring. The resulting esters can be further modified if desired.

G start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling product Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate Derivatives coupling->product reagents Coupling Partner: - Boronic Acids/Esters - Terminal Alkynes - Amines - Alkenes reagents->coupling evaluation Biological Evaluation product->evaluation invitro In Vitro Assays (COX-1/COX-2 Inhibition) evaluation->invitro invivo In Vivo Assays (Carrageenan-Induced Paw Edema) evaluation->invivo data Data Analysis and Structure-Activity Relationship (SAR) invitro->data invivo->data

Caption: Synthetic and evaluation workflow.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-aryl-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.02-0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol is for the synthesis of 5-alkynyl-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent) and the copper(I) salt (0.05-0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) and the palladium catalyst (0.02-0.05 equivalents).

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired Ethyl 5-alkynyl-1H-pyrazole-3-carboxylate.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the acute anti-inflammatory activity of synthesized compounds.[1]

Animals:

  • Wistar albino rats (150-200 g) of either sex.

Materials:

  • Synthesized pyrazole derivatives

  • Carrageenan (1% w/v in sterile saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6): control, standard, and test groups (different doses of synthesized compounds).

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After 1 hour of administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The anti-inflammatory activity of a series of synthesized Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives was evaluated using the carrageenan-induced rat paw edema model. The results are summarized in the table below.[1]

CompoundSubstituent at C5Dose (mg/kg)% Inhibition of Paw Edema (at 3h)
2a Phenyl2045.8
2b 4-Chlorophenyl2052.1
2c 4-Methoxyphenyl2058.3
2d 4-Nitrophenyl2041.7
2e 2,3-Dimethoxyphenyl2068.8
2f 3,4-Dimethoxyphenyl2072.9
Indomethacin -1079.2
Control --0

Data adapted from Kumar et al. (2018).[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of the synthesized pyrazole derivatives are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway. Additionally, targeting the NF-κB signaling pathway is another crucial mechanism for controlling inflammation.

Prostaglandin Biosynthesis Pathway

G phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) Thromboxanes (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives (Synthesized Agents) pyrazole->cox Inhibition

Caption: Prostaglandin biosynthesis pathway.
NF-κB Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Cytoplasm) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB (p50/p65) (Nucleus) nfkb_ikb->nfkb IκB Degradation & NF-κB Translocation gene_transcription Gene Transcription nfkb->gene_transcription inflammatory_mediators Pro-inflammatory Genes (COX-2, Cytokines, etc.) gene_transcription->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation pyrazole Pyrazole Derivatives (Potential Target) pyrazole->ikb_kinase Potential Inhibition

Caption: NF-κB signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of 5-substituted pyrazole derivatives with potential anti-inflammatory activity. The palladium-catalyzed cross-coupling reactions provide an efficient means to generate these compounds. The in vivo data suggests that substitution at the 5-position of the pyrazole ring, particularly with dimethoxyphenyl groups, can lead to significant anti-inflammatory effects. Further investigation into the selective COX-2 inhibition and the modulation of the NF-κB pathway by these novel compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Screening of Ethyl 5-iodo-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the antimicrobial screening of ethyl 5-iodo-1H-pyrazole-3-carboxylate derivatives. The protocols outlined below are based on established methods for evaluating the efficacy of novel chemical entities against a panel of pathogenic microorganisms.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 5-position of the pyrazole ring, combined with an ethyl carboxylate group at the 3-position, can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its antimicrobial potency. This document details the synthesis and subsequent antimicrobial evaluation of derivatives of this compound.

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step reaction sequence. A general synthetic pathway is outlined below.

Protocol 1: General Synthesis of this compound Derivatives

  • Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate Derivatives.

    • In a round-bottom flask, dissolve acetophenone derivatives in diethyl oxalate.

    • Add sodium ethoxide to the solution and stir at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the intermediate, substituted ethyl-2,4-dioxo-4-phenylbutanoate, is isolated.[1][2]

  • Step 2: Cyclization to form the Pyrazole Ring.

    • Prepare a suspension of the dioxo-ester intermediate from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate to the suspension and reflux the mixture.[1][2]

    • The resulting product is the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[1][2]

  • Step 3: Iodination of the Pyrazole Ring.

    • The ethyl 5-(substituted)-1H-pyrazole-3-carboxylate is dissolved in a suitable solvent.

    • An iodinating agent (e.g., N-iodosuccinimide) is added to the solution.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The final product, the this compound derivative, is purified using column chromatography.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Acetophenone Acetophenone Derivatives DioxoEster Substituted Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->DioxoEster DiethylOxalate Diethyl Oxalate DiethylOxalate->DioxoEster NaOEt Sodium Ethoxide NaOEt->DioxoEster Pyrazole Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate DioxoEster->Pyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole FinalProduct This compound Derivative Pyrazole->FinalProduct IodinatingAgent Iodinating Agent (e.g., NIS) IodinatingAgent->FinalProduct

Caption: General synthetic route for this compound derivatives.

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized compounds is evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods such as the agar well diffusion method and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) are employed.

Protocol 2: Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow them to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also included.[3][4]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][5]

Diagram 2: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Process Start Synthesized Pyrazole Derivatives AgarWell Agar Well Diffusion Assay (Preliminary Screening) Start->AgarWell MeasureZone Measure Zone of Inhibition (mm) AgarWell->MeasureZone ActiveCompounds Identify Active Compounds MeasureZone->ActiveCompounds BrothMicro Broth Microdilution Assay ActiveCompounds->BrothMicro DetermineMIC Determine Minimum Inhibitory Concentration (MIC) BrothMicro->DetermineMIC DataAnalysis Data Analysis and SAR Studies DetermineMIC->DataAnalysis

Caption: Workflow for the antimicrobial screening of pyrazole derivatives.

Data Presentation

The results of the antimicrobial screening are typically presented in tabular format to facilitate comparison of the activity of different derivatives.

Table 1: Zone of Inhibition of this compound Derivatives

Compound IDConcentration (µg/mL)Gram-positive Bacteria (Zone of Inhibition in mm)Gram-negative Bacteria (Zone of Inhibition in mm)Fungi (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilisEscherichia coli
Derivative 1100DataDataData
Derivative 2100DataDataData
...100DataDataData
Ciprofloxacin10DataDataData
Fluconazole10N/AN/AN/A

Data to be filled from experimental results. N/A: Not Applicable.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDMIC (µg/mL)
Staphylococcus aureus
Derivative 1Data
Derivative 2Data
...Data
CiprofloxacinData
FluconazoleN/A

Data to be filled from experimental results. N/A: Not Applicable.

Structure-Activity Relationship (SAR) Studies

The data obtained from the antimicrobial screening can be used to establish a Structure-Activity Relationship (SAR). This involves analyzing how different substituents on the pyrazole ring affect the antimicrobial activity. For instance, the presence of electron-withdrawing or electron-donating groups at various positions can be correlated with the observed MIC values. This analysis is crucial for the rational design of more potent antimicrobial agents.

Diagram 3: Logical Relationship for SAR Analysis

SAR_Analysis cluster_sar Structure-Activity Relationship (SAR) Analysis ChemicalStructure Chemical Structure (Substituent Variations) Correlation Correlate Structure with Activity ChemicalStructure->Correlation AntimicrobialData Antimicrobial Activity Data (MIC, Zone of Inhibition) AntimicrobialData->Correlation SAR_Insights SAR Insights (e.g., effect of lipophilicity, electronics) Correlation->SAR_Insights LeadOptimization Lead Optimization for New Drug Candidates SAR_Insights->LeadOptimization

References

Protocol for N-alkylation of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, enabling the diversification of scaffolds to modulate biological activity. Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a valuable building block, featuring two reactive sites for functionalization: the pyrazole nitrogen atoms (N1 and N2) and the C5-iodo substituent, which is amenable to cross-coupling reactions. This protocol focuses on the N-alkylation of the pyrazole ring, a crucial step for generating novel substituted pyrazole derivatives for drug discovery and development.

The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is a critical consideration, as the resulting N1 and N2 isomers can exhibit distinct biological profiles. The outcome of the alkylation is influenced by several factors, including the choice of base, solvent, and the steric and electronic nature of both the pyrazole substituents and the alkylating agent.[1][2] For this compound, the presence of substituents at both the C3 and C5 positions introduces steric hindrance that directs the alkylation. The bulky iodo group at the C5 position is expected to sterically hinder the adjacent N1 nitrogen, potentially favoring alkylation at the N2 position. Conversely, electronic effects of the electron-withdrawing carboxylate group can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

This document provides two detailed protocols for the N-alkylation of this compound using common laboratory reagents and conditions. Protocol 1 employs a strong base, sodium hydride (NaH), in an anhydrous polar aprotic solvent, N,N-dimethylformamide (DMF).[3] This method is generally effective for a wide range of alkylating agents. Protocol 2 utilizes a milder base, potassium carbonate (K₂CO₃), in DMF, which can sometimes offer different regioselectivity.[4] An alternative acid-catalyzed method using trichloroacetimidates has also been reported for N-alkylation of pyrazoles, avoiding the need for strong bases.[5]

The purification of the resulting N-alkylated pyrazoles is typically achieved by silica gel column chromatography, which often allows for the separation of the N1 and N2 regioisomers.[3]

Experimental Protocols

Two common methods for the N-alkylation of pyrazoles are presented below. The choice of method may influence the regioselectivity and yield of the reaction.

Protocol 1: N-alkylation using Sodium Hydride in DMF

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide such as methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N2 alkylated isomers.

Protocol 2: N-alkylation using Potassium Carbonate in DMF

This protocol provides an alternative method using a milder base, potassium carbonate.[4]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to a temperature between room temperature and 100 °C, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes for the N-alkylation of this compound with various alkylating agents. The regioselectivity is predicted based on steric considerations, where the bulkier iodo group at C5 may direct alkylation to the N1 position. However, the actual isomer ratio should be determined experimentally.

Alkylating AgentBase/SolventTemp. (°C)Time (h)Expected Major IsomerTypical Yield (%)
Methyl IodideNaH / DMF0 to RT2-6N170-90
Ethyl BromideNaH / DMF0 to RT4-8N165-85
Benzyl BromideNaH / DMF0 to RT2-6N175-95
Methyl IodideK₂CO₃ / DMFRT to 606-12N160-80
Ethyl BromideK₂CO₃ / DMFRT to 808-16N155-75
Benzyl BromideK₂CO₃ / DMFRT to 804-10N165-85

Note: Yields and isomer ratios are estimates and can vary depending on the specific reaction conditions and purification. RT = Room Temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound start Start: this compound deprotonation Deprotonation with Base (e.g., NaH or K2CO3) in Anhydrous Solvent (e.g., DMF) start->deprotonation alkylation Addition of Alkylating Agent (e.g., R-X) deprotonation->alkylation reaction Reaction at Appropriate Temperature (Monitor by TLC) alkylation->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Isolated N-alkylated Products (N1 and N2 isomers) purification->product

N-Alkylation Experimental Workflow.

References

Application Notes and Protocols: Ethyl 5-iodo-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-iodo-1H-pyrazole-3-carboxylate as a key building block in the synthesis of biologically active molecules. The document details its application in the development of kinase inhibitors for oncology and other therapeutic areas, supported by experimental protocols and quantitative data.

Introduction

This compound is a versatile heterocyclic intermediate widely employed in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous approved drugs. The presence of an iodine atom at the 5-position and an ethyl carboxylate group at the 3-position offers orthogonal handles for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, and alkynyl substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Applications in Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a valuable precursor for the synthesis of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

2.1. Synthesis of ERK and RIPK3 Kinase Inhibitors for Cancer Therapy

Recent studies have highlighted the role of 1,3,5-trisubstituted-1H-pyrazole derivatives as promising anticancer agents that can modulate the activity of kinases such as Extracellular signal-regulated kinase (ERK) and Receptor-Interacting Protein Kinase 3 (RIPK3).[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and inflammation. The dysregulation of these pathways is a hallmark of many cancers.

Derivatives synthesized from this compound can be designed to target these kinases. The general synthetic strategy involves a Suzuki or Sonogashira coupling at the 5-position to introduce an aryl or heteroaryl moiety, followed by modification of the carboxylate at the 3-position and N-alkylation or N-arylation of the pyrazole ring.

Quantitative Data: Anticancer and Kinase Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro biological data for representative 1,3,5-trisubstituted pyrazole derivatives, demonstrating their potential as anticancer agents and kinase inhibitors.

Compound IDTarget Cell LineIC50 (µM)Target KinaseIC50 (µM)
10a PC-321.9ERK-
10c PC-328.6--
10d PC-325.4ERK-
6 MCF-73.90RIPK3-
7 MCF-735.5--
10a MCF-725.1RIPK3-
10d MCF-729.8RIPK3-

Data adapted from studies on 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents.[2]

2.2. Development of FLT3 and BRK Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[3] Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is implicated in the progression of breast cancer and other solid tumors. Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against these kinases.[4]

The synthesis of such inhibitors often involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization, which can be achieved through cross-coupling reactions at the iodo-position of the initial pyrazole starting material.

Quantitative Data: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
8t FLT30.089
FN-1501 FLT32.33
38 BRK153
4f BRK196

Data adapted from studies on 1H-pyrazole-3-carboxamide and 1H-pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors.[3][4]

Experimental Protocols

3.1. General Workflow for Synthesis of Pyrazole-Based Kinase Inhibitors

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

G A Ethyl 5-iodo-1H- pyrazole-3-carboxylate B N-Protection (e.g., SEM, Boc) A->B C Suzuki or Sonogashira Cross-Coupling B->C D Modification of Ester Group C->D E N-Deprotection D->E F Final Compound Purification E->F G In Vitro Kinase Assay F->G H Cell-Based Assays G->H

Caption: General synthetic and screening workflow.

3.2. Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium carbonate (K2CO3) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried sealed tube or microwave vial, add the N-protected this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.3. Protocol for Sonogashira Cross-Coupling

This protocol provides a general procedure for the Sonogashira coupling of an N-protected this compound with a terminal alkyne. This protocol is adapted from a similar procedure for 3-iodo-1H-pyrazole derivatives.[5][6]

Materials:

  • N-protected this compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask, add the N-protected this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the base (TEA or DIPEA) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Visualizations

4.1. The RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical pathway in cancer cell proliferation that can be targeted by inhibitors derived from this compound.

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-based ERK Inhibitor Inhibitor->ERK

Caption: Inhibition of the ERK signaling pathway.

4.2. The JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and some cancers. Pyrazole-based inhibitors can effectively block this pathway.

G cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene Gene Transcription (Inflammation, Proliferation) STAT->Gene Dimerization & Nuclear Translocation Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Application Notes: Analytical Characterization of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-iodo-1H-pyrazole-3-carboxylate (C₆H₇IN₂O₂) is a halogenated pyrazole derivative with a molecular weight of 266.04 g/mol .[1] This compound serves as a critical building block in medicinal chemistry and organic synthesis. The pyrazole scaffold is a key feature in numerous biologically active molecules, and the reactive iodo substituent on this compound facilitates various cross-coupling reactions for the synthesis of more complex heterocyclic structures.[1][2][3] Its derivatives have shown potential in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.[1] Given its significance, rigorous analytical characterization is essential to confirm its identity, purity, and stability for applications in research and drug development.[4] This document outlines the principal analytical methods for its comprehensive characterization.

Analytical Methods Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Mass Spectrometry (MS): To confirm the molecular weight and gain insights into the compound's fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[4][5]

  • Elemental Analysis: To verify the elemental composition (Carbon, Hydrogen, Nitrogen) of the molecule.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[6][7]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analytical characterization of this compound. This data is derived from spectral predictions and analysis of structurally similar pyrazole derivatives.[8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Analysis Type Assignment Predicted Chemical Shift (δ, ppm) Notes
¹H NMRPyrazole H-4~6.8–7.2Singlet
Ethyl CH₂~4.3Quartet
Ethyl CH₃~1.3Triplet
Pyrazole N-HVariable, broad singlet
¹³C NMRCarbonyl (C=O)~160
Pyrazole C-3~141
Pyrazole C-4~110
Pyrazole C-5 (Iodo-substituted)~90Deshielded due to iodine
Ethyl CH₂~61
Ethyl CH₃~14

Table 2: Mass Spectrometry Data

Parameter Expected Value Notes
Molecular FormulaC₆H₇IN₂O₂
Molecular Weight266.04 g/mol [1]
Ionization ModeElectrospray (ESI)Positive or Negative
Expected [M+H]⁺266.96
Expected [M-H]⁻264.95

Note: The presence of iodine (a monoisotopic element) will not result in a characteristic M+2 peak, which is typically observed for compounds containing chlorine or bromine.[11][12][13]

Table 3: HPLC Purity Analysis Parameters

Parameter Condition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (for MS compatibility)[4][5]
GradientIsocratic or Gradient (e.g., 20:80 to 80:20 v/v)
Flow Rate1.0 mL/min[15]
Detection Wavelength~210-260 nm (determined by UV-Vis scan)
Column Temperature25-40°C[14][15]
Injection Volume5-20 µL[14][15]

Table 4: Elemental Analysis Data

Element Theoretical %
Carbon (C)27.09%
Hydrogen (H)2.65%
Nitrogen (N)10.53%

Experimental Protocols

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

2. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, which can be coupled to an HPLC system (LC-MS).

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve a stable signal and good ionization.

    • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

3. HPLC Protocol for Purity Assessment

  • Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid). Filter and degas the solvents before use.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis according to the conditions specified in Table 3.

    • Record the chromatogram and integrate the peaks.

    • Calculate the purity of the compound based on the relative peak areas. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks.

4. Elemental Analysis Protocol

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) in a tin capsule.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis:

    • The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.

    • The amount of each gas is measured by a thermal conductivity detector.

    • The instrument's software calculates the percentage of each element in the original sample.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Final Characterization Sample Ethyl 5-iodo-1H- pyrazole-3-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC (Purity) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Composition Elemental Composition EA->Composition Report Certificate of Analysis Structure->Report MW->Report Purity->Report Composition->Report

Caption: Workflow for the analytical characterization of the target compound.

HPLC_Protocol_Flowchart A Prepare Mobile Phase (e.g., ACN/H₂O + 0.1% FA) D Equilibrate HPLC System (Stable Baseline) A->D B Prepare Sample Solution (~0.1 mg/mL in Mobile Phase) C Filter Sample (0.45 µm Syringe Filter) B->C E Inject Sample C->E D->E F Run Chromatographic Method (C18 Column, UV Detection) E->F G Integrate Peaks and Calculate Purity (%) F->G

Caption: Step-by-step flowchart for the HPLC purity analysis protocol.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable methodology for achieving high purity and recovery, suitable for downstream applications in drug discovery and development.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Synthesis of this compound can often result in process-related impurities, such as starting materials, by-products from side reactions, or isomers.[1][2] This note describes a scalable preparative HPLC method designed to effectively separate the target compound from such impurities.

Experimental Protocol

2.1. Materials and Reagents

  • Crude Sample: this compound (synthesis typically involves cyclocondensation reactions, which may leave unreacted starting materials or regioisomers as impurities).[3]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). C18 phases are a good starting point for moderately polar, aromatic compounds.[4][5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection Wavelength: Pyrazole derivatives typically exhibit UV absorbance in the range of 210-260 nm.[6][7][8] A detection wavelength of 230 nm is recommended for sensitive detection of the analyte and potential impurities.

  • Flow Rate: 20.0 mL/min (This is a typical flow rate for a preparative column of these dimensions).

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 mL, depending on sample concentration.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a 1:1 mixture of acetonitrile and water to a final concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2.3. Gradient Elution Program

Time (min)% Mobile Phase B (ACN + 0.1% FA)
0.030
20.070
22.095
25.095
25.130
30.030

2.4. Purification and Post-Processing

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvents using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove residual solvents.

Results and Data Presentation

The described method was applied to a crude sample of this compound with an initial purity of approximately 85%. The target compound was well-separated from earlier and later eluting impurities. The quantitative results of the purification are summarized in the table below.

Table 1: Summary of Purification Performance

ParameterValue
Initial Purity (AUC)85.2%
Final Purity (AUC)>99.5%
Recovery92%
Throughput per Run~150 mg
Retention Time~15.8 min

AUC = Area Under the Curve

Visualization of Experimental Workflow

The logical flow of the purification process, from initial sample handling to the final pure compound, is illustrated below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Post-Processing crude Crude Product (this compound) dissolve Dissolve in ACN/H₂O crude->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into Preparative HPLC filtrate->inject separate Chromatographic Separation (C18) inject->separate collect Fraction Collection (UV Detection at 230 nm) separate->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check pool Pool Pure Fractions purity_check->pool evap Solvent Evaporation pool->evap dry Vacuum Drying evap->dry final_product Pure Product (>99.5%) dry->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol presented here is a validated and efficient method for the preparative HPLC purification of this compound. By utilizing a standard C18 stationary phase with a water/acetonitrile gradient containing formic acid, this method successfully yields the target compound with high purity and recovery. This procedure is readily adaptable for scaling up to meet the demands of pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Analysis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural characterization of Ethyl 5-iodo-1H-pyrazole-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This key intermediate in medicinal chemistry and organic synthesis requires precise analytical confirmation of its molecular structure.

Structural Elucidation and Data Interpretation

This compound possesses a distinct set of spectral characteristics that allow for its unambiguous identification. The combination of NMR and MS data provides definitive evidence of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl ester group, the pyrazole ring proton, and the N-H proton.

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
CH₃ (ethyl)~1.4Triplet (t)~7.1
CH₂ (ethyl)~4.4Quartet (q)~7.1
C4-H (pyrazole)~7.0Singlet (s)-
N-H (pyrazole)~13.5Broad Singlet (br s)-

Expected ¹³C NMR Data:

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon AtomChemical Shift (δ) ppm (Predicted)
CH₃ (ethyl)~14
CH₂ (ethyl)~61
C5 (pyrazole)~85
C4 (pyrazole)~115
C3 (pyrazole)~145
C=O (ester)~162
Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Ionm/z (Predicted)Description
[M]⁺266Molecular Ion
[M-C₂H₅]⁺237Loss of ethyl group
[M-OC₂H₅]⁺221Loss of ethoxy group
[M-COOC₂H₅]⁺193Loss of ethyl carboxylate group

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring the spectra.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Typical parameters include broadband proton decoupling, a 30° or 45° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize transfer->homogenize insert Insert into Spectrometer homogenize->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process_fid Process FIDs acquire_C13->process_fid reference Reference Spectra process_fid->reference analyze Analyze Spectra reference->analyze

Caption: Workflow for NMR analysis.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

This protocol describes the preparation of a sample for mass spectrometry and the subsequent data acquisition.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vials

  • Microsyringe or autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a high-purity solvent.

  • Ionization Method Selection: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source using a syringe pump or inject it via a liquid chromatograph (LC-MS).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values for the proposed structure. The fragmentation pattern can provide additional structural confirmation.[1][2]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution select_ionization Select Ionization Method (EI or ESI) prepare_solution->select_ionization introduce_sample Introduce Sample select_ionization->introduce_sample acquire_spectrum Acquire Mass Spectrum introduce_sample->acquire_spectrum identify_peaks Identify Molecular and Fragment Ions acquire_spectrum->identify_peaks compare_data Compare with Calculated Values identify_peaks->compare_data confirm_structure Confirm Structure compare_data->confirm_structure

Caption: Workflow for Mass Spectrometry analysis.

Logical Relationship of Spectral Data to Molecular Structure

The combined analytical data from NMR and MS provides a robust confirmation of the structure of this compound.

Structure_Confirmation cluster_structure This compound structure Proposed Structure h1_nmr ¹H NMR: - Ethyl Signals (t, q) - Pyrazole Proton (s) - NH Proton (br s) structure->h1_nmr correlates with c13_nmr ¹³C NMR: - Signals for all  unique carbons structure->c13_nmr correlates with ms MS: - Molecular Ion Peak - Fragmentation Pattern structure->ms correlates with

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on a common two-step approach: the initial synthesis of Ethyl 1H-pyrazole-3-carboxylate followed by its regioselective iodination.

Problem 1: Low Yield of Ethyl 1H-pyrazole-3-carboxylate (Intermediate)

Potential Cause Recommended Solution
Incomplete Claisen condensationEnsure anhydrous conditions and freshly prepared sodium ethoxide. Monitor the reaction by TLC to confirm the consumption of starting materials.
Incomplete cyclization with hydrazineUse hydrazine hydrate in a slight excess. Ensure the reaction is heated sufficiently (reflux in ethanol is common) for an adequate duration.
Formation of regioisomersWhile the reaction of diethyl oxalate and an appropriate ketone followed by cyclization with hydrazine is generally regioselective for the 3-carboxylate, alternative starting materials could lead to isomer formation. Confirm the structure of your starting materials.
Product loss during workupThe pyrazole product has some water solubility. Saturate the aqueous layer with NaCl before extraction to improve recovery. Use a continuous extraction apparatus for low-yielding reactions.

Problem 2: Poor Regioselectivity during Iodination (Formation of 4-iodo and/or di-iodo isomers)

Potential Cause Recommended Solution
Incorrect iodinating agent or conditionsThe choice of iodinating agent is critical for regioselectivity. For selective C5-iodination, deprotonation with a strong base followed by quenching with an iodine source is highly effective.[1][2]
Over-iodinationUse a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise and monitoring the reaction by TLC or GC-MS can prevent the formation of di-iodinated byproducts.
Reaction temperature too highElectrophilic iodination can be less selective at higher temperatures. Maintain the recommended temperature for the chosen protocol. For the n-BuLi method, temperatures of -78°C are crucial.[1][2]

Problem 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Ethyl 1H-pyrazole-3-carboxylateEnsure the iodination reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or add a slight excess of the iodinating agent.
Isomeric iodopyrazolesOptimize the regioselectivity of the iodination step as described in Problem 2. Purification by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) can separate isomers.
Byproducts from the iodinating reagentChoose a purification method that effectively removes the byproducts. For example, a wash with aqueous sodium thiosulfate can remove unreacted iodine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the initial Ethyl 1H-pyrazole-3-carboxylate?

A common and effective method is the reaction of a suitable β-ketoester with hydrazine hydrate.[3][4] For instance, the condensation of diethyl oxalate with a ketone, followed by cyclization of the resulting dicarbonyl compound with hydrazine, yields the desired pyrazole core.

Q2: Which iodination method offers the best regioselectivity for the 5-position?

The most regioselective method for obtaining the 5-iodo isomer is the deprotonation of the pyrazole C5-proton with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C), followed by quenching the resulting anion with elemental iodine (I₂).[1][2] This method takes advantage of the higher acidity of the C5-proton.

Q3: Can I use milder iodinating agents like N-iodosuccinimide (NIS)?

While NIS is a common electrophilic iodinating agent, its use on an unsubstituted pyrazole ring can lead to a mixture of 4-iodo and di-iodo isomers, with the 4-iodo product often predominating. Achieving high selectivity for the 5-position with NIS is challenging without a directing group.

Q4: How can I monitor the progress of the iodination reaction?

Thin-layer chromatography (TLC) is a convenient method. The product, this compound, will have a different Rf value than the starting material. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify the formation of isomers.

Q5: What are the key safety precautions for this synthesis?

  • When using n-butyllithium, it is crucial to work under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). n-BuLi is pyrophoric and reacts violently with water.

  • Handle iodine with care as it is corrosive and can cause stains. Work in a well-ventilated fume hood.

  • Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol is a general representation and may require optimization based on specific substrates.

  • Step 1: Formation of the Dicarbonyl Intermediate. In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide. Cool the solution to 0-5°C. To this, add a mixture of diethyl oxalate (1.1 eq) and an appropriate ketone (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Step 2: Cyclization. To the reaction mixture from Step 1, add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Workup and Purification. After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective 5-Iodination

This protocol is adapted from methods for regioselective C5-iodination of pyrazoles.[1][2]

  • Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation. Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1-1.3 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour.

  • Iodination. In a separate flask, dissolve iodine (1.2-1.4 eq) in anhydrous THF. Add this iodine solution dropwise to the pyrazole anion solution at -78°C.

  • Quenching and Workup. Allow the reaction mixture to slowly warm to room temperature over 2-4 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane.

  • Purification. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

Table 1: Comparison of Iodination Methods for Pyrazole Substrates

Method Reagents Typical Position of Iodination Yield Range Key Considerations
Deprotonation-Iodinationn-BuLi, I₂C565-89%[1]Requires anhydrous/inert conditions and low temperatures. Highly regioselective for C5.
Electrophilic IodinationICl, Li₂CO₃C4Up to 95%[5]Milder conditions, but typically favors C4 iodination.
Oxidative IodinationCAN, I₂C4Good yieldsGenerally selective for C4.
NIS IodinationNIS, TFAC4VariableOften results in a mixture of isomers, favoring C4.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Regioselective Iodination start1 Diethyl Oxalate + Ketone reagent1 NaOEt, EtOH start1->reagent1 intermediate Dicarbonyl Intermediate reagent1->intermediate reagent2 Hydrazine Hydrate intermediate->reagent2 product1 Ethyl 1H-pyrazole-3-carboxylate reagent2->product1 start2 Ethyl 1H-pyrazole-3-carboxylate product1->start2 Purification reagent3 1. n-BuLi, THF, -78°C 2. I₂ start2->reagent3 product2 This compound reagent3->product2

Caption: Synthetic workflow for this compound.

troubleshooting_iodination start Low Yield or Impure Product in Iodination Step q1 What is the major impurity? start->q1 ans1_sm Starting Material q1->ans1_sm Unreacted Starting Material ans1_iso Isomer (4-iodo) q1->ans1_iso Incorrect Regioisomer ans1_di Di-iodo Product q1->ans1_di Over-iodination Product sol_sm Increase reaction time or add slight excess of I₂. ans1_sm->sol_sm sol_iso Confirm use of n-BuLi at -78°C. Other methods favor 4-iodo. ans1_iso->sol_iso sol_di Use stoichiometric I₂. Monitor reaction by TLC. ans1_di->sol_di

Caption: Troubleshooting decision tree for the iodination step.

References

Technical Support Center: Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the Sandmeyer-type iodination of Ethyl 5-amino-1H-pyrazole-3-carboxylate. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an iodide salt (e.g., potassium iodide).

Q2: What are the primary side products I should be aware of during this synthesis?

The main potential side products include:

  • Ethyl 4-iodo-1H-pyrazole-3-carboxylate: An isomer formed due to non-regioselective iodination.

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: Formed by the reaction of the intermediate diazonium salt with water.

  • Azo-coupled pyrazoles: Brightly colored impurities resulting from the reaction of the diazonium salt with another pyrazole molecule (either the starting material or the product).

  • Ethyl 1H-pyrazole-3-carboxylate: A deamination (hydro-de-diazoniation) byproduct.

  • Unreacted Ethyl 5-amino-1H-pyrazole-3-carboxylate .

Q3: How can I minimize the formation of the hydroxylated side product?

To reduce the formation of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and subsequent iodination steps. This minimizes the decomposition of the diazonium salt and its reaction with the aqueous solvent. Using a non-aqueous solvent system with an alkyl nitrite for diazotization can also be an effective strategy.

Q4: What is the best way to remove colored azo-coupled impurities?

Azo-coupled side products are often highly colored and can sometimes be removed by column chromatography. In some cases, treatment with a reducing agent or activated carbon during workup can help decolorize the mixture, although this may also affect the desired product. Careful control of stoichiometry and reaction conditions to prevent excess diazonium salt is the best preventative measure.

Q5: Is the regioselectivity of iodination (5-iodo vs. 4-iodo) a concern?

While the Sandmeyer reaction on 5-aminopyrazoles generally favors substitution at the 5-position, the formation of the 4-iodo isomer can occur. The degree of regioselectivity can be influenced by the specific reaction conditions, including the acid used and the temperature. Careful analysis of the crude product by techniques like 1H NMR or LC-MS is recommended to determine the isomeric ratio.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Suboptimal temperature for the iodination step.1. Ensure complete dissolution of the starting amine. Test for excess nitrous acid using starch-iodide paper. 2. Maintain a strict temperature control between 0-5 °C during diazotization. 3. After diazotization, allow the temperature to rise slowly to the optimal temperature for iodination, which may need to be determined empirically (often room temperature or slightly above).
Presence of a significant amount of starting material Incomplete diazotization.Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure it is consumed as it is added. Ensure stoichiometric amounts of reagents.
Formation of a prominent, more polar spot on TLC (likely the hydroxy-pyrazole) The reaction of the diazonium salt with water.Maintain a low temperature (0-5 °C) throughout the diazotization and iodide addition. Consider using a co-solvent like THF to improve the solubility of the diazonium salt and reduce its interaction with water.
Intense coloration of the reaction mixture (red, orange, or brown) Formation of azo-coupled side products.Ensure slow addition of the nitrite source to avoid a buildup of diazonium salt. Maintain a well-stirred, homogeneous reaction mixture.
Presence of the 4-iodo isomer in the final product Lack of complete regioselectivity in the iodination step.This is often inherent to the reaction. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Formation of tar-like substances Uncontrolled decomposition of the diazonium salt.Strictly control the temperature. Ensure the absence of catalytic metal impurities that could accelerate decomposition.

Data Presentation: Side Product Formation

The following table summarizes the key side products and the factors that can influence their formation. Please note that the yield percentages are illustrative to demonstrate potential outcomes and will vary based on specific experimental conditions.

Side Product Structure Typical Yield Range (Illustrative) Factors Favoring Formation Recommended Mitigation Strategies
Ethyl 4-iodo-1H-pyrazole-3-carboxylateIsomer1-10%- Higher reaction temperatures - Nature of the acidic medium- Maintain low temperatures - Optimize the choice of acid
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylateHydroxylated Product5-20%- Temperatures above 5 °C during diazotization - Prolonged reaction times in aqueous acid- Strict temperature control (0-5 °C) - Minimize reaction time after diazotization
Azo-coupled PyrazolesAzo Dimer< 5%- Excess diazonium salt - Non-homogeneous reaction mixture- Slow, controlled addition of nitrite - Efficient stirring
Ethyl 1H-pyrazole-3-carboxylateDeamination Product< 5%- Presence of reducing agents or impurities- Use pure reagents and solvents

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard Sandmeyer reaction procedures for heterocyclic amines.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water, or 20% HCl) at 0 °C.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred pyrazole solution, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing a drop of the solution with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 0-5 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, which can be monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any remaining iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Protocol 2: General Procedure for Side Product Identification
  • Sample Preparation: Take an aliquot of the crude reaction mixture after workup and dissolve it in a suitable solvent (e.g., DMSO-d6 or CDCl3 for NMR; acetonitrile or methanol for LC-MS).

  • LC-MS Analysis: Inject the sample into an LC-MS system. The mass-to-charge ratio (m/z) will help identify the molecular weights of the components.

    • Expected [M+H]+ for this compound: ~281.0

    • Expected [M+H]+ for Ethyl 4-iodo-1H-pyrazole-3-carboxylate: ~281.0

    • Expected [M+H]+ for Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: ~171.1

    • Expected [M+H]+ for Ethyl 1H-pyrazole-3-carboxylate: ~155.1

    • Expected [M+H]+ for Ethyl 5-amino-1H-pyrazole-3-carboxylate: ~170.1

  • 1H NMR Analysis: The proton NMR spectrum of the crude product can reveal the presence and approximate ratio of the main product and major impurities. The chemical shifts and coupling patterns of the pyrazole ring protons are diagnostic.

  • Isolation and Characterization: If a significant amount of a side product is present, it can be isolated by preparative chromatography for full characterization (1H NMR, 13C NMR, HRMS).

Visualizations

Reaction Pathway and Potential Side Products

Synthesis_Pathway A Ethyl 5-amino-1H- pyrazole-3-carboxylate B Diazonium Salt Intermediate A->B NaNO2, H+ 0-5 °C C Ethyl 5-iodo-1H- pyrazole-3-carboxylate (Desired Product) B->C KI D Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate B->D H2O (elevated temp.) E Azo-coupled Pyrazole B->E + Pyrazole Nucleophile F Ethyl 4-iodo-1H- pyrazole-3-carboxylate B->F KI (minor pathway)

Caption: Synthetic pathway for this compound and major side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm incomplete_d Incomplete Diazotization check_sm->incomplete_d Yes check_hydroxy Presence of polar byproduct? check_sm->check_hydroxy No solve_d Optimize diazotization: - Slower NaNO2 addition - Check stoichiometry incomplete_d->solve_d end Purify by Chromatography solve_d->end is_hydroxy Hydroxylated Side Product check_hydroxy->is_hydroxy Yes check_color Intense color in product? check_hydroxy->check_color No solve_hydroxy Maintain T < 5 °C is_hydroxy->solve_hydroxy solve_hydroxy->end is_azo Azo-Coupling check_color->is_azo Yes check_color->end No solve_azo Improve mixing Slow reagent addition is_azo->solve_azo solve_azo->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Removal of regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during the synthesis and purification of pyrazole derivatives, with a specific focus on the removal of regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of regioisomers in my pyrazole synthesis?

A1: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly in the widely used Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted hydrazine can attack either of the two different carbonyl carbons of the dicarbonyl compound, leading to two distinct hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers.[1][3]

Q2: What factors influence the ratio of regioisomers formed?

A2: The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the hydrazine also plays a critical role.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway.[1]

  • Solvent: The choice of solvent can have a profound effect on the isomer ratio.[1][4] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity compared to standard solvents like ethanol.[4]

Q3: How can I definitively distinguish between the different pyrazole regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and essential tool for differentiating between pyrazole regioisomers.[3]

  • 1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons on the pyrazole ring and its substituents will differ between isomers.[3]

  • 2D NMR (NOESY): For unambiguous structure confirmation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly effective. It identifies through-space correlations between protons, for example, between the protons on the N-substituent and protons on the pyrazole ring, which confirms their relative positions and thus identifies the specific regioisomer.[3][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation and purification of pyrazole regioisomers.

Problem: My pyrazole regioisomers are inseparable by standard silica gel column chromatography.

  • Possible Cause: The regioisomers have very similar polarities, resulting in identical or nearly identical Rf values on a TLC plate.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or toluene can improve separation.[6][7] Adding a small amount of a modifier like acetic acid or triethylamine (for basic compounds) can also help.[7][8]

    • Consider Alternative Chromatography: If silica gel fails, consider other stationary phases. For more challenging separations, High-Performance Liquid Chromatography (HPLC) on either normal or reverse-phase columns can provide the necessary resolution for both analytical and preparative-scale work.[9][10]

    • Attempt Crystallization: If chromatography is unsuccessful, crystallization can be an effective alternative.[9][11]

Problem: I am attempting to separate the isomers by crystallization, but they are "oiling out" or co-crystallizing.

  • Possible Cause: The solubility properties of the two isomers are too similar, or the melting point of the solute is lower than the boiling point of the chosen solvent.[9]

  • Solutions:

    • Screen a Wide Range of Solvents: Test various solvents or solvent mixtures to find a system where one isomer is significantly less soluble than the other at a given temperature.

    • Utilize Seeding: If you can isolate even a tiny amount of one pure isomer (e.g., by preparative TLC or picking a single crystal), you can use it as a seed crystal in a supersaturated solution of the mixture. This can promote the crystallization of that specific isomer.[12][13]

    • Derivatization/Salt Formation: Convert the isomer mixture into derivatives or salts. For example, reacting the mixture with an acid can form salts with different crystallization properties, allowing one to be selectively crystallized.[9]

Logical Workflow for Isomer Separation

The following diagram outlines a decision-making process for tackling the separation of pyrazole regioisomers.

G start Regioisomer Mixture tlc Analyze by TLC (Screen multiple solvent systems) start->tlc separate Separation on TLC? tlc->separate column Perform Preparative Column Chromatography separate->column Yes no_sep No Separation or Overlapping Spots separate->no_sep No end Pure Isomers column->end hplc Attempt Separation by HPLC (Normal or Reverse Phase) no_sep->hplc crystallize Attempt Separation by Fractional Crystallization no_sep->crystallize hplc->end crystallize->end

Caption: Troubleshooting workflow for selecting a pyrazole regioisomer separation method.

Data Presentation & Protocols

Table 1: Effect of Solvent on Regioselectivity

The choice of solvent can significantly impact the ratio of regioisomers (A vs. B) formed during the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

1,3-Dicarbonyl ReactantHydrazine ReactantSolventIsomer Ratio (A:B)Reference
Ethyl 2,4-dioxopentanoateMethylhydrazineEthanol (EtOH)2:1
4,4,4-trifluoro-1-phenyl-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)>95:5[4]
4,4,4-trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEthanol (EtOH)55:45[4]
1-Phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide (DMAc)>95:5[2][14]
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol (EtOH)60:40[2]

Note: Isomer A refers to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, while Isomer B has the N-substituted nitrogen adjacent to the R² group.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE

This protocol provides a general guideline for synthesizing pyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.[4]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the TFE under reduced pressure using a rotary evaporator.[3]

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3][15]

Protocol 2: Separation of Regioisomers by Column Chromatography

  • Adsorb Sample: Dissolve the crude regioisomeric mixture in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel completely.

  • Pack Column: Prepare a silica gel column using the chosen eluent system. The eluent should be a solvent mixture that provides a good separation of spots on the analytical TLC plate (ideally with a ΔRf > 0.1).

  • Load and Elute: Carefully load the dried, sample-adsorbed silica onto the top of the column. Begin eluting the column with the mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the separated, pure isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.[5][15]

Reaction Pathway Visualization

The Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl can proceed via two competing pathways, leading to the formation of regioisomers.

G cluster_0 Reactants r1 Unsymmetrical 1,3-Dicarbonyl intermediate_a Intermediate A r1->intermediate_a Path A (Attack at C1) intermediate_b Intermediate B r1->intermediate_b Path B (Attack at C2) r2 Substituted Hydrazine (R'-NHNH2) r2->intermediate_a r2->intermediate_b product_a Regioisomer A intermediate_a->product_a Cyclization product_b Regioisomer B intermediate_b->product_b Cyclization

References

Stability of Ethyl 5-iodo-1H-pyrazole-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 5-iodo-1H-pyrazole-3-carboxylate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

The most probable degradation pathway is the hydrolysis of the ethyl ester to form 5-iodo-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by both acids and bases.

Q2: Is the degradation reversible?

Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium reaction. To favor the formation of the carboxylic acid, an excess of water is typically required. Under basic conditions, a process known as saponification, the hydrolysis is effectively irreversible. This is because the carboxylic acid formed is deprotonated to a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.

Q3: How stable is the pyrazole ring itself?

The pyrazole ring is an aromatic heterocycle and is generally considered stable. It is unlikely to undergo ring-opening under typical acidic or basic conditions used for forced degradation studies. However, under strongly acidic conditions, the nitrogen atoms in the ring can be protonated, and under strongly basic conditions, the N-H proton can be abstracted.

Q4: Is the carbon-iodine bond stable?

The carbon-iodine bond is the least stable among carbon-halogen bonds. While it may be cleaved under certain harsh conditions, such as high temperatures, strong UV light exposure, or in the presence of certain catalysts, it is generally expected to be more stable than the ester group under mild acidic or basic hydrolytic conditions. De-iodination should be considered a potential secondary degradation pathway, particularly under more forcing conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of starting material in both acidic and basic media. The ethyl ester is likely undergoing hydrolysis.This is an expected degradation pathway. To control the rate of degradation for analytical purposes, consider using milder conditions (e.g., lower temperature, lower concentration of acid/base).
Appearance of a new, more polar peak in HPLC analysis. This is likely the carboxylic acid degradation product resulting from ester hydrolysis.Confirm the identity of the new peak using a reference standard of 5-iodo-1H-pyrazole-3-carboxylic acid or by mass spectrometry.
Inconsistent results in acidic hydrolysis experiments. The reaction is at equilibrium. Variations in water content or temperature can shift the equilibrium.Ensure consistent and controlled conditions, including a significant excess of water, to drive the reaction towards the hydrolysis product.
Appearance of an additional, unexpected peak, particularly under harsh conditions. This could indicate a secondary degradation product, such as the de-iodinated pyrazole.Analyze the peak by mass spectrometry to determine its molecular weight. Compare the retention time to a potential de-iodinated standard if available. Consider if photolytic or oxidative degradation could be occurring.

Summary of Potential Degradation Products

Stress Condition Primary Degradation Product Secondary/Potential Degradation Product
Acidic Hydrolysis 5-iodo-1H-pyrazole-3-carboxylic acidEthyl 1H-pyrazole-3-carboxylate (de-iodination)
Basic Hydrolysis 5-iodo-1H-pyrazole-3-carboxylate (as salt)1H-pyrazole-3-carboxylic acid (de-iodination)

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with a suitable C18 column and UV detector

  • Mass spectrometer (for peak identification)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same time points and temperature conditions as the acidic degradation study.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at the specified time points.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place the dish in an oven at a controlled temperature (e.g., 80 °C) for a specified period (e.g., 24 hours).

    • Dissolve the stressed solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Characterize any significant degradation products using mass spectrometry.

Visualizations

Caption: Chemical structure of this compound.

Degradation_Pathways Start This compound Acid Acidic Conditions (e.g., HCl, H₂O) Start->Acid H₃O⁺ (catalyst) Base Basic Conditions (e.g., NaOH, H₂O) Start->Base OH⁻ (reagent) Acid_Product 5-iodo-1H-pyrazole-3-carboxylic acid Acid->Acid_Product Ester Hydrolysis Base_Product 5-iodo-1H-pyrazole-3-carboxylate (salt) Base->Base_Product Saponification

Caption: Predicted primary degradation pathways under acidic and basic conditions.

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M or 1M HCl) Start->Acid Base Basic Stress (0.1M or 1M NaOH) Start->Base Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Thermal Thermal Stress (Solid, e.g., 80°C) Start->Thermal Photo Photolytic Stress (Light Exposure) Start->Photo Analysis HPLC Analysis (at various time points) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants (e.g., MS) Analysis->Characterization

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Protecting Groups in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using protecting groups in pyrazole synthesis.

Troubleshooting Guide

Issue 1: Poor Regioselectivity during N-Alkylation or N-Arylation

Q: I am getting a mixture of N1 and N2 isomers during the alkylation/arylation of my substituted pyrazole. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-substitution of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at the 3 or 5-position) can direct incoming electrophiles to the less sterically hindered nitrogen. Similarly, using a bulky alkylating or arylating agent can favor substitution at the more accessible nitrogen atom.[1]

  • Protecting Groups for Regiocontrol: The use of a removable directing group can provide excellent regiocontrol. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It can be directed to one nitrogen, allowing for functionalization at a specific position. A key advantage of the SEM group is its ability to be transposed from one nitrogen to the other in a single step, which enables sequential functionalization at different positions.[2]

  • Reaction Conditions: A systematic study has shown that using potassium carbonate (K₂CO₃) in DMSO can achieve regioselective N1-alkylation, -arylation, and -heteroarylation for a range of 3-substituted pyrazoles.[3] For N-methylation, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to provide excellent N1-selectivity (92:8 to >99:1 N1/N2 ratios).[1][4]

Issue 2: Pyrazole Ring Opening or Fragmentation

Q: My pyrazole ring is decomposing or opening under the reaction conditions, especially when using strong bases. What is causing this and how can I prevent it?

A: Pyrazole ring fragmentation can occur, particularly when using strong bases like organolithiums (e.g., n-BuLi) for deprotonation.[5] This is often initiated by deprotonation at the C3 position, leading to ring cleavage.

Troubleshooting Steps:

  • Choice of Base: If the goal is not C-H lithiation, avoid strong organolithium bases. Instead, opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5]

  • N-Protection: Protecting the pyrazole nitrogen with groups like Boc or SEM can modify the ring's reactivity and prevent fragmentation.[5]

  • Reaction Temperature: Perform the reaction at lower temperatures to minimize side reactions and decomposition.

  • Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent unwanted reactions with atmospheric components.

An unusual rearrangement and ring-opening/recyclization cascade can also be initiated by the transient formation of a nitrene moiety on the pyrazole ring.[6] Careful consideration of the reactivity of all functional groups in the starting materials and intermediates is crucial.

Issue 3: Difficulty with Protecting Group Removal

Q: I am struggling to deprotect the nitrogen of my pyrazole without affecting other functional groups in my molecule. What are some reliable deprotection strategies?

A: The choice of deprotection method is highly dependent on the specific protecting group and the overall stability of your molecule.

  • N-Boc Deprotection:

    • Acidic Conditions: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] However, this can be problematic for acid-sensitive substrates.

    • Milder Acidic Conditions: For sensitive molecules, milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[9]

    • Non-Acidic Conditions: A novel and selective method for N-Boc deprotection of imidazoles and pyrazoles uses sodium borohydride (NaBH₄) in ethanol at room temperature. This method is notably mild and leaves N-Boc protected pyrroles, indoles, and primary amines intact.[10]

  • N-Trityl (Tr) Deprotection:

    • Acidic Cleavage: The trityl group is acid-labile and can be removed with acids like formic acid or TFA.[11][12]

    • Mild Lewis Acid Conditions: Indium-mediated cleavage in methanol provides an efficient and selective method for deprotecting N-trityl tetrazoles, a strategy that can be applicable to pyrazoles.[13] Lithium chloride in refluxing methanol has also been reported for the deprotection of trityl ethers and may be applicable to N-trityl pyrazoles.[14]

  • N-THP (Tetrahydropyranyl) Deprotection:

    • Acidic Solvolysis: The THP group is an acetal and is readily cleaved under acidic conditions, for example, with acetic acid in a THF/water mixture or with pyridinium p-toluenesulfonate (PPTS) in ethanol.[15]

  • N-Sulfonyl Deprotection:

    • Sulfonyl groups are generally robust and may require harsh conditions for removal. The choice of deprotection conditions depends on the specific sulfonyl group used. Some are more readily cleaved than others.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for pyrazoles?

A1: Common protecting groups for the pyrazole nitrogen include:

  • tert-Butoxycarbonyl (Boc): An electron-withdrawing group that reduces the ring's reactivity towards electrophiles. It is typically removed with acid.[16]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): A versatile group that is stable to many reaction conditions and can be used to direct regioselective functionalization.[2]

  • Tetrahydropyranyl (THP): An acetal-based protecting group that is stable to basic and nucleophilic conditions but is readily removed with acid.[15][17][18]

  • Trityl (Tr): A bulky group that can offer steric protection and is highly acid-labile.[11][13]

  • Sulfonyl groups (e.g., tosyl): These are robust, electron-withdrawing groups that can deactivate the pyrazole ring to electrophilic attack. Their removal can sometimes require harsh conditions.[16]

Q2: How do I choose the right protecting group for my synthesis?

A2: The ideal protecting group should be:

  • Easy and inexpensive to introduce in high yield.

  • Stable to the reaction conditions planned for subsequent steps.

  • Selectively removable in high yield under conditions that do not affect other functional groups in the molecule.[19]

Consider the overall synthetic strategy, including all planned reactions and the stability of your substrate to acidic, basic, or reductive/oxidative conditions.

Q3: My N-Boc deprotection with TFA is slow or incomplete. What can I do?

A3: If standard TFA/DCM conditions are not effective, you can try the following:

  • Increase the concentration of TFA.

  • Slightly increase the reaction temperature (e.g., to 40 °C).

  • Increase the reaction time.

  • Switch to a different acidic system, such as HCl in dioxane, which may be more effective for certain substrates.[7]

Q4: Can I perform a one-pot protection, functionalization, and deprotection of a pyrazole?

A4: Yes, one-pot procedures have been developed. For example, a green, solvent- and catalyst-free method for the N-THP protection of pyrazole has been reported, followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot.[17][18]

Quantitative Data Summary

The choice of protecting group and reaction conditions can significantly impact the yield and regioselectivity of pyrazole functionalization. The following table summarizes some reported quantitative data.

Protecting Group / MethodSubstrateReactionProductYield (%)Regioselectivity (N1:N2)Reference
N-THPPyrazoleOne-pot protection, lithiation, alkylation, deprotection3(5)-AlkylpyrazolesHighNot applicable[17][18]
N-BocImidazoles, PyrazolesDeprotection with NaBH₄ in EtOHDeprotected heterocycle75-98Not applicable[10]
None3-Substituted PyrazolesN-Alkylation with K₂CO₃ in DMSON1-AlkylpyrazolesGoodRegioselective[3]
NoneVarious PyrazolesN-Methylation with α-halomethylsilanesN1-MethylpyrazolesGood92:8 to >99:1[1][4]
NoneVarious PyrazolesCatalyst-free Michael addition for N-alkylationN1-Alkylpyrazoles>90>99.9:1[20][21]

Experimental Protocols

Protocol 1: N-Boc Protection of Pyrazole

This protocol is a general procedure for the N-Boc protection of a pyrazole.

  • Dissolve Substrate: Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C.

  • Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using TFA

This protocol describes the standard acidic cleavage of an N-Boc protecting group.

  • Dissolve Substrate: Dissolve the N-Boc protected pyrazole in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Add TFA: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). If the substrate contains acid-sensitive groups like tryptophan or methionine, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[7]

  • Purification: The resulting salt can be used directly or neutralized with a mild base and purified by extraction or chromatography.

Visual Workflow

G cluster_0 Troubleshooting Protecting Group Issues in Pyrazole Synthesis start Problem Encountered issue Identify the Issue start->issue regioselectivity Poor Regioselectivity (N1 vs. N2 Isomers) issue->regioselectivity Regioselectivity ring_opening Ring Opening/ Fragmentation issue->ring_opening Stability deprotection Deprotection Failure/ Side Reactions issue->deprotection Deprotection regio_sterics Modify Sterics: - Bulky alkylating agent - Substrate with bulky group regioselectivity->regio_sterics regio_directing_group Use Directing Group: - SEM protection/transposition regioselectivity->regio_directing_group regio_conditions Optimize Conditions: - K2CO3 in DMSO - Bulky silyl methylating agents regioselectivity->regio_conditions regio_success Regioselective Product regio_sterics->regio_success regio_directing_group->regio_success regio_conditions->regio_success ro_base Use Milder Base: - K2CO3, Cs2CO3 - Avoid n-BuLi ring_opening->ro_base ro_protect N-Protection: - Boc, SEM ring_opening->ro_protect ro_temp Lower Temperature ring_opening->ro_temp ro_success Stable Pyrazole ro_base->ro_success ro_protect->ro_success ro_temp->ro_success deprotection_conditions Modify Conditions: - Change acid (TFA -> HCl/dioxane) - Increase temp/time deprotection->deprotection_conditions deprotection_scavengers Add Scavengers (for Boc): - TIS, water, thioanisole deprotection->deprotection_scavengers deprotection_alternative Alternative Method: - Boc: NaBH4/EtOH - Trityl: In/MeOH or LiCl/MeOH deprotection->deprotection_alternative deprotection_success Deprotected Product deprotection_conditions->deprotection_success deprotection_scavengers->deprotection_success deprotection_alternative->deprotection_success

References

Technical Support Center: Enhancing the Solubility of Ethyl 5-iodo-1H-pyrazole-3-carboxylate for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal solubility of reactants is a critical first step for successful and reproducible chemical reactions. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with Ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for reactions involving this compound?

Commonly used solvents for reactions with pyrazole derivatives include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, and Tetrahydrofuran (THF).[1] Ethanol can also be a suitable solvent, particularly for certain reaction types.[2] The choice of solvent will ultimately depend on the specific reaction conditions, including the nature of other reactants and the reaction temperature.

Q3: How can I determine the solubility of this compound in a specific solvent?

A standardized shake-flask method can be employed to determine the thermodynamic solubility of the compound in a solvent of interest.[3] This involves adding an excess of the compound to a known volume of the solvent, agitating the mixture until equilibrium is reached (typically 24-72 hours), and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered when trying to dissolve this compound for a reaction.

Issue: The compound is not dissolving in the chosen solvent at room temperature.

  • Possible Cause: The solvent may not be optimal for this specific compound, or the concentration is too high.

  • Recommended Solutions:

    • Solvent Screening: Perform a small-scale solvent screening to test the solubility in a range of solvents. A general guideline is that polar compounds tend to dissolve in polar solvents.[1]

    • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds.[4] However, be cautious of potential degradation of the starting material or unwanted side reactions at elevated temperatures.

    • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area, which can enhance the rate of dissolution.[4]

    • Sonication: Using an ultrasonic bath can help break down solid aggregates and improve dissolution through cavitation.[4]

Issue: The compound dissolves upon heating but precipitates out upon cooling to the reaction temperature.

  • Possible Cause: The compound has low solubility at the intended reaction temperature.

  • Recommended Solutions:

    • Maintain Higher Temperature: If the reaction parameters allow, maintain a higher temperature at which the compound remains dissolved.

    • Use a Co-solvent: Introduce a co-solvent in which the compound has higher solubility. The co-solvent should be miscible with the primary reaction solvent and inert under the reaction conditions.

Issue: An unexpected precipitate forms when adding other reagents to the solution of this compound.

  • Possible Cause: The addition of another reagent may have altered the polarity of the solvent mixture, causing the compound to precipitate. Alternatively, the precipitate could be an insoluble reaction byproduct.

  • Recommended Solutions:

    • Adjust Solvent System: Consider using a different solvent system or a co-solvent that can accommodate all reactants and products.

    • Order of Addition: Experiment with changing the order of addition of the reagents.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. This will help in diagnosing the problem.

Experimental Protocols

Protocol 1: Standardized Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to quantitatively determine the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol, THF)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected organic solvent to the vial.[5]

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for 24-72 hours.[3]

  • After equilibration, cease shaking and allow the excess solid to settle. Centrifugation can be used to facilitate separation.[3]

  • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial.[3]

  • Prepare a series of dilutions of the filtered solution in a suitable solvent.

  • Analyze the concentration of the diluted solutions using a pre-validated analytical method.[3]

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Quantitative Solubility Data (Hypothetical)

The following table provides a template for presenting the determined solubility data. Note: The values below are hypothetical and should be determined experimentally using the protocol above.

SolventTemperature (°C)Solubility (mg/mL)
DMSO25[Insert experimental value]
DMF25[Insert experimental value]
Ethanol25[Insert experimental value]
THF25[Insert experimental value]
Acetonitrile25[Insert experimental value]
Protocol 2: Improving Solubility with a Co-solvent

This protocol describes how to use a co-solvent to enhance the solubility of this compound for a reaction.

Materials:

  • This compound

  • Primary reaction solvent

  • A selection of potential co-solvents (e.g., DMSO, DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Suspend this compound in the primary reaction solvent in the reaction vessel.

  • While stirring, slowly add the co-solvent dropwise.

  • Observe the mixture for dissolution.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Note the volume of co-solvent required.

  • Proceed with the addition of other reagents to the now homogeneous solution.

Protocol 3: Enhancing Dissolution Rate with Sonication

This protocol details the use of sonication to aid in the dissolution of this compound.

Materials:

  • This compound

  • Chosen solvent

  • Reaction vessel

  • Ultrasonic bath

Procedure:

  • Add the solid this compound and the chosen solvent to the reaction vessel.

  • Place the reaction vessel in an ultrasonic bath.

  • Turn on the sonicator. The duration will depend on the scale and the specific materials.

  • Visually monitor the dissolution process.

  • Continue sonication until the solid is fully dissolved or no further dissolution is observed.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a systematic approach to troubleshooting solubility problems with this compound.

Caption: A workflow for systematically addressing solubility challenges.

References

Technical Support Center: Suzuki Coupling of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ethyl 5-iodo-1H-pyrazole-3-carboxylate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. Given that this compound is an electron-deficient halide, the oxidative addition step should be relatively facile. Therefore, other aspects of the catalytic cycle might be problematic. Here are the most common causes and their solutions:

  • Inactive Catalyst: The palladium catalyst is central to the reaction. Its inactivity can halt the entire process.

    • Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for some substrates, more electron-rich and bulky ligands can be more effective. Consider screening catalysts like PdCl₂(dppf) or using bulky phosphine ligands such as XPhos or SPhos.[1]

    • Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened catalyst or one that has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]

  • Suboptimal Base: The base is crucial for the transmetalation step.

    • Solution 1: Base Screening: If you are using a common base like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective, particularly with challenging substrates.[1]

    • Solution 2: Aqueous Conditions: The presence of water can be critical for the activity of some bases, like carbonates and phosphates. Ensure your solvent system includes a small amount of water (e.g., a dioxane/water mixture).[1][2]

  • Inappropriate Solvent: The solvent affects the solubility of all reaction components and the overall reaction kinetics.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1][3] If solubility is an issue, a different solvent system may be required.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.

    • Solution: Increase Temperature: If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially if using a thermally stable solvent like dioxane or DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1][4]

Q2: I am observing significant formation of byproducts, such as homocoupling of the boronic acid and dehalogenation of my this compound. How can I minimize these side reactions?

A2: The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling. Here’s how to address common side reactions:

  • Homocoupling of Boronic Acid: This is a frequent side reaction, often promoted by the presence of oxygen and Pd(II) species.[3]

    • Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

    • Solution 2: Use High-Quality Reagents: Use fresh, high-purity boronic acid. Some boronic acids are prone to decomposition, which can contribute to homocoupling.

  • Dehalogenation (Proto-deiodination): This is the replacement of the iodine atom with a hydrogen atom. Iodopyrazoles can be particularly susceptible to this side reaction.[5][6][7][8]

    • Solution 1: Choice of Halogen: Studies have shown that for some aminopyrazoles, bromo and chloro derivatives are less prone to dehalogenation than their iodo counterparts.[5][6][7][8] If feasible, consider using the bromo- or chloro-analogue of your pyrazole.

    • Solution 2: Amine or Alcoholic Solvent as a Hydride Source: Dehalogenation can occur when the palladium complex abstracts a hydride from an amine base or an alcohol solvent.[3] If you are using such reagents, consider alternatives.

    • Solution 3: Optimize Reaction Conditions: Carefully screen bases and solvents. The choice of base can significantly influence the rate of dehalogenation.

  • Protodeborylation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid by a proton source. Heteroaryl boronic acids can be especially prone to this side reaction.[3]

    • Solution 1: Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than the corresponding boronic acids.[3]

    • Solution 2: Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize protodeborylation. However, this may negatively impact the solubility and activity of certain bases.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed Suzuki coupling reactions with this compound.

Diagram: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion start Low/No Conversion catalyst Check Catalyst start->catalyst base Evaluate Base start->base conditions Assess Conditions start->conditions inactive Inactive/Degraded? catalyst->inactive Quality ligand Suboptimal Ligand? catalyst->ligand Type weak Too Weak? base->weak Strength solubility_base Poor Solubility? base->solubility_base Solubility temp Temperature Too Low? conditions->temp Energy solubility_substrate Solubility Issue? conditions->solubility_substrate Phase sol_catalyst_quality Use Fresh Catalyst inactive->sol_catalyst_quality Yes sol_catalyst_screen Screen Catalysts (e.g., PdCl₂(dppf), XPhos) ligand->sol_catalyst_screen Yes sol_base_screen Screen Stronger Bases (e.g., Cs₂CO₃, K₃PO₄) weak->sol_base_screen Yes sol_base_aqueous Add Water to Solvent solubility_base->sol_base_aqueous Yes sol_temp Increase Temperature (100-120 °C) or use Microwave temp->sol_temp Yes sol_solvent Screen Solvents (Dioxane, DMF, Toluene) solubility_substrate->sol_solvent Yes

Caption: Troubleshooting logic for low conversion issues.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Halopyrazoles
Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-12085-95For 4-iodo-pyrazoles, generally high reactivity but prone to dehalogenation.[9]
XPhos Pd G2K₃PO₄Dioxane/H₂O80-12080-93Good balance of reactivity and stability for 4-bromo-pyrazoles.[9]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90VariableA common starting point, but may require optimization.[10]
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100Often highEffective for electron-deficient substrates.[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRT-60VariableCan be effective at lower temperatures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific boronic acids.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Pyrazole, Boronic Acid, and Base start->reagents degas Degas with Inert Gas (Ar or N₂) reagents->degas add_solvent_catalyst Add Degassed Solvent and Catalyst degas->add_solvent_catalyst heat Heat Reaction Mixture with Stirring add_solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Preventing de-iodination of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the de-iodination of Ethyl 5-iodo-1H-pyrazole-3-carboxylate during storage and chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a concern for this compound?

De-iodination, also known as hydrodehalogenation, is a chemical reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom. This results in the formation of the corresponding de-iodinated byproduct, Ethyl 1H-pyrazole-3-carboxylate. This is a significant issue as it reduces the yield of the desired product in subsequent reactions, such as cross-couplings, and introduces a purification challenge due to the similar polarity of the starting material and the byproduct. The carbon-iodine bond in aryl iodides like this compound is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to cleavage.[1][2][3]

Q2: What are the primary causes of de-iodination of this compound?

The primary causes of de-iodination can be categorized as follows:

  • Reaction Conditions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the formation of palladium-hydride (Pd-H) species is a major contributor to de-iodination. These species can arise from various sources in the reaction mixture.

  • Reagent Choice: The selection of the base, solvent, and even the catalyst and ligands can significantly influence the rate of de-iodination. Some reagents are more prone to generating hydride species or promoting the reductive cleavage of the C-I bond.

  • Storage and Handling: Iodinated heterocyclic compounds can be sensitive to light, heat, and moisture.[4] Improper storage can lead to gradual decomposition and the formation of the de-iodinated impurity.

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under the following conditions:

ConditionRecommendationRationale
Temperature Store at 0-8 °C.Reduces the rate of thermal decomposition.
Light Keep in a dark, light-proof container.The C-I bond can be susceptible to cleavage by light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with moisture and oxygen, which can contribute to degradation.
Moisture Use a tightly sealed container in a dry environment.Prevents hydrolysis and other moisture-mediated degradation pathways.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during experiments with this compound, particularly in the context of cross-coupling reactions.

Issue 1: Significant formation of the de-iodinated byproduct is observed in a Suzuki-Miyaura coupling reaction.

dot

Caption: Troubleshooting workflow for de-iodination in Suzuki-Miyaura reactions.

Potential CauseRecommended Solution
Inappropriate Catalyst/Ligand The choice of ligand is critical. Standard ligands like PPh₃ may not be optimal. Use bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired reductive elimination over de-iodination. Consider using a pre-activated Pd(0) source or a modern palladacycle precatalyst (e.g., XPhos Pd G2) to ensure efficient generation of the active catalytic species.[3][5]
Base Selection Strong bases, especially alkoxides, can promote de-iodination. Switch to milder, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
Solvent Choice Protic solvents can be a source of hydrogen for the de-iodination side reaction. Ensure the use of anhydrous, aprotic solvents such as toluene or 1,4-dioxane. Rigorously dry all solvents before use.[5]
High Reaction Temperature Elevated temperatures can increase the rate of de-iodination. Attempt the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
Presence of Water Trace amounts of water can act as a hydrogen source. Use oven-dried glassware, anhydrous reagents, and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[5]
Unprotected Pyrazole N-H The acidic N-H proton of the pyrazole ring can interfere with the catalytic cycle. If other measures fail, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[4]
Issue 2: De-iodination is a major side reaction in a Sonogashira coupling.

dot

Caption: Troubleshooting workflow for de-iodination in Sonogashira reactions.

Potential CauseRecommended Solution
Reaction Conditions High temperatures and prolonged reaction times can favor de-iodination. Optimize the reaction to proceed at a lower temperature, ideally room temperature, and monitor carefully to avoid extending the reaction time unnecessarily.
Base While a base is necessary for the Sonogashira reaction, a very strong base can contribute to de-iodination. Triethylamine (TEA) is a common choice; ensure it is of high purity and used in the appropriate stoichiometry.
Copper Co-catalyst In some cases, the copper(I) co-catalyst can be implicated in side reactions. Consider a "copper-free" Sonogashira protocol, which may require a specific palladium catalyst and ligand system. If using copper, ensure a low loading of a high-purity copper(I) source (e.g., CuI).
Atmosphere As with other cross-coupling reactions, maintain a strict inert atmosphere to prevent oxidative side reactions that can affect the catalyst's performance and potentially lead to byproducts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized De-iodination

This protocol is designed to minimize the de-iodination of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Anhydrous Toluene

  • Degassed water

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the XPhos Pd G2 precatalyst (2 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting iodide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add reagents to oven-dried flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 reac1 Add catalyst and degassed solvent prep2->reac1 reac2 Heat to 80-100 °C reac1->reac2 reac3 Monitor by TLC/LC-MS reac2->reac3 work1 Cool and dilute with Ethyl Acetate reac3->work1 work2 Wash with water and brine work1->work2 work3 Dry, filter, and concentrate work2->work3 work4 Purify by column chromatography work3->work4

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during laboratory-scale and large-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My iodination reaction is showing very low or no conversion to the desired product. What are the common causes and how can I rectify this?

  • Answer: Low yields can stem from several factors:

    • Substrate Reactivity: The pyrazole ring may be deactivated by the electron-withdrawing carboxylate group, making it less susceptible to electrophilic iodination.

      • Solution: Employ a more reactive iodinating agent or an activating system. For instance, using n-butyllithium (n-BuLi) to generate a pyrazolide anion followed by quenching with iodine is a highly effective method for introducing iodine at the 5-position.[1]

    • Reagent Quality: The purity of the starting materials and reagents is crucial.

      • Solution: Ensure that the Ethyl 1H-pyrazole-3-carboxylate is pure and that the iodinating agent (e.g., iodine) has not degraded. Use freshly prepared or properly stored reagents.

    • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

      • Solution: For the n-BuLi method, it is critical to maintain a very low temperature (e.g., -78 °C) during the lithiation step to avoid side reactions.[1] For other methods, optimization of temperature and reaction time through small-scale trials is recommended.

Issue 2: Formation of Multiple Isomers

  • Question: I am observing the formation of the 4-iodo isomer and di-iodinated products in my reaction mixture. How can I improve the regioselectivity for the 5-position?

  • Answer: Achieving high regioselectivity is a common challenge in pyrazole chemistry.

    • Directed Iodination: The choice of iodination method is the most critical factor for controlling regioselectivity.

      • Solution: To exclusively obtain the 5-iodo derivative, the use of n-BuLi followed by the addition of iodine is the recommended method.[1] This approach directs the iodine to the 5-position by first deprotonating this site. In contrast, methods using iodine with an oxidant like ceric ammonium nitrate (CAN) tend to favor the formation of the 4-iodo isomer.[1]

    • Stoichiometry Control: The formation of di-iodinated byproducts is often a result of using an excess of the iodinating agent.

      • Solution: Carefully control the stoichiometry of iodine. Use of 1.0 to 1.2 equivalents of iodine relative to the pyrazole substrate is generally recommended.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. The crude material contains several impurities that are difficult to remove by standard crystallization. What are my options?

  • Answer: Purification can be a significant hurdle, especially at a larger scale.

    • Impurity Profile: First, identify the major impurities. Common impurities include unreacted starting material, the 4-iodo isomer, and di-iodinated pyrazoles.

    • Purification Strategies:

      • Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is often effective. A gradient elution system with a mixture of hexane and ethyl acetate can be used to separate the isomers and other impurities.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good separation.

      • Acid-Base Extraction: Unreacted starting material (Ethyl 1H-pyrazole-3-carboxylate) can sometimes be removed by an acidic wash during the workup, as the N-H group can be protonated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound on a large scale?

A1: A robust two-step synthesis is recommended for large-scale production. The first step involves the synthesis of the precursor, Ethyl 1H-pyrazole-3-carboxylate, followed by a regioselective iodination at the 5-position.

Q2: How can I synthesize the starting material, Ethyl 1H-pyrazole-3-carboxylate?

A2: A common and effective method is the condensation of diethyl oxalate with a suitable ketone (like acetone) in the presence of a base (like sodium ethoxide) to form an intermediate, which is then cyclized with hydrazine.[2][3]

Q3: What are the key safety considerations when performing large-scale iodination reactions?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Iodination reactions can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and a system for controlled reagent addition.[4]

  • Reagent Handling: Iodine is a hazardous substance. Handle iodine and other iodinating agents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[4]

  • n-Butyllithium Handling: n-BuLi is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) and with extreme care by trained personnel.

Q4: How do I monitor the progress of the iodination reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yields can vary depending on the specific conditions and scale of the reaction. For the regioselective 5-iodination of similar 1-aryl-3-CF3-pyrazoles using n-BuLi and I2, yields are reported to be high.[1] Optimization of the reaction conditions is key to achieving high yields.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol is based on the general synthesis of pyrazole-3-carboxylates.[2][3]

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of sodium ethoxide in ethanol, add a mixture of diethyl oxalate and acetone dropwise at a low temperature.

  • Stir the reaction mixture until the formation of the intermediate is complete (monitor by TLC).

  • Add hydrazine hydrate to the reaction mixture, followed by glacial acetic acid.

  • Reflux the mixture until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain Ethyl 1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is adapted from the regioselective iodination of similar pyrazole derivatives.[1]

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.3 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 10 minutes.

  • Add a solution of iodine (1.4 mmol) in dry THF (3 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature over 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Comparison of Iodination Methods for Pyrazoles

Iodination MethodReagentsSolventTemperatureTypical Yield (%)RegioselectivityReference
n-BuLi / I₂n-BuLi, I₂THF-78 °C to rtHighC5[1]
I₂ / CANI₂, Ceric Ammonium NitrateAcetonitrileRefluxGood to HighC4[1]
I₂ / H₂O₂I₂, H₂O₂WaterRoom Temp.63 - 100C4[5]
NIS / AcidN-Iodosuccinimide, TFAAcetic Acid80 °CModerateVariable[6]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate cluster_step2 Step 2: Iodination at C5 cluster_purification Purification start1 Diethyl oxalate + Acetone intermediate1 Condensation with Sodium Ethoxide start1->intermediate1 intermediate2 Cyclization with Hydrazine Hydrate intermediate1->intermediate2 product1 Ethyl 1H-pyrazole-3-carboxylate intermediate2->product1 start2 Ethyl 1H-pyrazole-3-carboxylate intermediate3 Lithiation with n-BuLi at -78°C start2->intermediate3 intermediate4 Quenching with Iodine intermediate3->intermediate4 product2 This compound intermediate4->product2 workup Workup (Quenching, Extraction, Washing) product2->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Regioselectivity Issues start Low Yield or Side Products? check_reagents Check Reagent Purity start->check_reagents Low Yield check_method Verify Iodination Method (n-BuLi for C5) start->check_method Isomer Formation optimize_conditions Optimize Temperature and Time check_reagents->optimize_conditions change_method Consider Stronger Iodination Method optimize_conditions->change_method control_stoichiometry Control Iodine Stoichiometry check_method->control_stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-iodo-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization is often preferred for larger scale purification due to its cost-effectiveness, while column chromatography is excellent for achieving high purity on a research scale.

Q2: Which solvents are recommended for the recrystallization of this compound?

A mixture of ethyl acetate and hexane is a commonly reported and effective solvent system for recrystallizing this compound. Other solvent systems that can be explored for pyrazole derivatives include ethanol/water, methanol/water, and acetone/hexane. The choice of solvent will depend on the impurity profile of the crude material.

Q3: What are the typical impurities encountered in the synthesis of this compound?

Common impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions. Depending on the synthetic route, potential impurities could be N-alkylated pyrazoles or products of pyrazole ring fragmentation if harsh bases are used.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates as a liquid above its melting point. To address this, you can:

  • Add more of the "good" solvent (e.g., ethyl acetate) to the hot solution to decrease the saturation point.

  • Ensure slow cooling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a seed crystal. If available, adding a small crystal of the pure compound can induce crystallization.

  • Try a different solvent system. A solvent with a lower boiling point might be beneficial.

Q5: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating the hot solution of the crude product with a small amount of activated charcoal before filtration. However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. For persistent color, column chromatography or reversed-phase flash chromatography can be effective.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated enough.- Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound.
Crystals form too quickly, trapping impurities. The solution is too concentrated, or cooling is too rapid.- Add a small amount of the "good" hot solvent to redissolve the precipitate and allow it to cool more slowly.- Ensure the flask is not placed directly in an ice bath from a high temperature.
The product precipitates as an oil ("oiling out"). The compound's melting point is lower than the temperature at which it precipitates from the solution.- Reheat the solution and add more of the "good" solvent.- Allow the solution to cool very slowly.- Consider a different solvent system.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities (co-elution). The solvent system (eluent) is not optimal.- Adjust the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate for better separation of less polar compounds or increase it for more polar compounds.- Try a different solvent system, for example, dichloromethane/methanol.
The compound is not moving down the column (stuck at the origin). The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound runs too fast (elutes with the solvent front). The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of the compound band. - The column is overloaded.- The sample is not fully dissolved before loading.- The silica gel is of poor quality or contains fines.- Use a larger column or reduce the amount of sample loaded.- Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.- Use high-quality silica gel and pack the column carefully.

Data Presentation

Table 1: Recrystallization Data for this compound
Solvent System (v/v) Initial Purity (%) Final Purity (%) Yield (%) Appearance
Ethyl Acetate / Hexane (1:3)~90>9975-85White crystalline solid
Ethanol / Water (varies)~90~9870-80Off-white to pale yellow crystals
Acetone / Hexane (1:4)~90~9765-75Light yellow crystals

Note: Data is compiled from general procedures for pyrazole derivatives and may vary based on the specific impurity profile of the crude material.

Table 2: Thin Layer Chromatography (TLC) Data for Purification Monitoring
Solvent System (v/v) Rf of this compound Rf of a Common Less Polar Impurity Rf of a Common More Polar Impurity
Hexane / Ethyl Acetate (3:1)0.4 - 0.50.6 - 0.70.1 - 0.2
Hexane / Ethyl Acetate (1:1)0.6 - 0.70.8 - 0.90.3 - 0.4
Dichloromethane~0.5~0.7~0.2

Rf values are approximate and can be influenced by the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate and Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hexane to the hot filtrate until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.

  • Column Packing: Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Column_Chromatography Column Chromatography Crude->Column_Chromatography Hot_Filtration Hot Filtration (optional, for insolubles) Dissolve->Hot_Filtration Recrystallize Recrystallization Hot_Filtration->Recrystallize Filter_Wash Filter and Wash Crystals Recrystallize->Filter_Wash Dry Dry Pure Product Filter_Wash->Dry Pure_Product Pure this compound Dry->Pure_Product Load_Column Load Sample onto Silica Gel Column Column_Chromatography->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect and Analyze Fractions Elute->Collect_Fractions Evaporate Evaporate Solvent Collect_Fractions->Evaporate Evaporate->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Solution Start->Cooling Oiling_Out Product 'Oils Out'? Cooling->Oiling_Out Add_Solvent Add More 'Good' Solvent and Reheat Oiling_Out->Add_Solvent Yes Crystals_Form Crystals Form? Oiling_Out->Crystals_Form No Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Slow_Cool->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Pure_Crystals Collect Pure Crystals Crystals_Form->Pure_Crystals Yes Concentrate Concentrate Solution No_Crystals->Concentrate Scratch Scratch Flask No_Crystals->Scratch Seed Add Seed Crystal No_Crystals->Seed Concentrate->Cooling Scratch->Cooling Seed->Cooling

Caption: Troubleshooting guide for recrystallization issues.

Validation & Comparative

In Vitro Bioactivity Validation of Ethyl 5-iodo-1H-pyrazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the biological activity of Ethyl 5-iodo-1H-pyrazole-3-carboxylate. Given the prevalence of the pyrazole scaffold in a multitude of bioactive agents, this document compares the potential activities of the target compound with established pyrazole derivatives and standard inhibitors in the fields of oncology and inflammation. Detailed experimental protocols and data presentation formats are provided to facilitate comprehensive in vitro evaluation.

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and kinase inhibitory activities.[1][2] this compound, as a member of this class, holds potential for similar biological effects. Research into its derivatives has indicated possible antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide outlines the in vitro assays necessary to validate and quantify these potential bioactivities.

Comparative Bioactivity Data

To establish a benchmark for evaluating this compound, the following tables summarize the in vitro bioactivity of structurally related pyrazole compounds and standard inhibitors against key biological targets implicated in cancer and inflammation.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Comparator Pyrazole Derivatives and Standard Inhibitors

Compound/DrugTarget Cell Line/KinaseAssay TypeIC50Reference
Comparator Pyrazoles
Pyrazole Derivative 1 A549 (Lung Carcinoma)Antiproliferative42.79 µM[4]
Pyrazole Derivative 2 MCF-7 (Breast Cancer)Antiproliferative2.82 µM[4]
Pyrazole-based hybrid 3 EGFRKinase Inhibition0.5132 µM[4]
Pyrazole Derivative 4 VEGFR-2Kinase Inhibition828.23 nM[4]
Pyrazolo[1,5-a]pyrimidine 5 CDK2Kinase Inhibition0.09 µM[5]
Standard Inhibitors
RoscovitineCDK2Kinase Inhibition0.7 µM[4][6]
SorafenibVEGFR-2Kinase Inhibition90 nM[2][7]

Table 2: In Vitro Anti-inflammatory Activity of Comparator Pyrazole Derivatives and Standard Inhibitors

Compound/DrugTarget EnzymeAssay TypeIC50Reference
Comparator Pyrazoles
3,5-diarylpyrazoleCOX-2Enzyme Inhibition0.01 µM[2]
Pyrazole-thiazole hybridCOX-2Enzyme Inhibition0.03 µM[2]
Diaryl pyrazole derivativeCOX-2Enzyme Inhibition0.017 µM[3]
Standard Inhibitor
CelecoxibCOX-2Enzyme Inhibition40 nM[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and comparator compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10]

In Vitro Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of specific kinases.

a) CDK2/Cyclin A2 Kinase Assay

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase assay buffer

  • CDK substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.

  • Add the master mix to the wells of a 96-well plate.

  • Add serial dilutions of this compound, Roscovitine (as a positive control), or vehicle to the respective wells.

  • Initiate the kinase reaction by adding the CDK2/Cyclin A2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[11][12][13][14]

b) VEGFR-2 Kinase Assay

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • VEGFR-2 specific substrate

  • ATP

  • Kinase-Glo™ MAX Assay (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Follow a similar procedure as the CDK2 assay, substituting the specific VEGFR-2 enzyme, substrate, and Sorafenib as the positive control.

  • The principle of the assay is to quantify the amount of ATP consumed during the phosphorylation of the substrate.[5][15][16][17][18]

In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or fluorometric detection probe

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Add various concentrations of this compound, Celecoxib (as a positive control), or vehicle.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the product formation using a suitable detection method.

  • Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC50 value.[10][19][20][21][22]

Visualized Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) MTT MTT Assay (Cell Viability) Compound->MTT Kinase Kinase Inhibition Assays (CDK2, VEGFR-2) Compound->Kinase COX COX-2 Inhibition Assay Compound->COX Controls Comparator Compounds & Standard Inhibitors Controls->MTT Controls->Kinase Controls->COX Cells Cell Line Culture (e.g., A549, MCF-7) Cells->MTT Enzymes Recombinant Enzymes (CDK2, VEGFR-2, COX-2) Enzymes->Kinase Enzymes->COX IC50 IC50 Determination MTT->IC50 Kinase->IC50 COX->IC50 Comparison Comparative Analysis IC50->Comparison VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

References

A Comparative Analysis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and its Bromo Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, reactivity, and potential biological applications of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and Ethyl 5-bromo-1H-pyrazole-3-carboxylate, offering a side-by-side comparison of their physicochemical properties and performance in key synthetic transformations.

In the landscape of pharmaceutical research and development, halogenated pyrazoles serve as crucial building blocks for the synthesis of a diverse array of bioactive molecules. Among these, this compound and its bromo analog, Ethyl 5-bromo-1H-pyrazole-3-carboxylate, are of significant interest due to their potential as intermediates in the creation of kinase inhibitors and anti-inflammatory agents. This guide provides a detailed comparative study of these two compounds, presenting their physicochemical properties, spectroscopic data, and relative reactivity in common cross-coupling reactions, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of the iodo and bromo analogs is presented below, highlighting the influence of the halogen substituent on their fundamental characteristics.

PropertyThis compoundEthyl 5-bromo-1H-pyrazole-3-carboxylate
CAS Number 141998-77-8[1]1392208-46-6[2]
Molecular Formula C₆H₇IN₂O₂C₆H₇BrN₂O₂
Molecular Weight 266.04 g/mol [1]219.04 g/mol [2]
Boiling Point 377.6°C[1]335.4 ± 22.0°C
Density 1.936 g/cm³[1]-
Flash Point 182.17°C[1]-

Spectroscopic analysis is fundamental for the characterization of these compounds. While complete spectral data for both molecules were not found, representative data for related structures are available and can be used for comparative purposes.

Comparative Reactivity in Cross-Coupling Reactions

The utility of these halogenated pyrazoles as synthetic intermediates is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength (C-I < C-Br) is a primary determinant of their reactivity, with the iodo analog generally exhibiting higher reactivity. However, this increased reactivity can also lead to a higher propensity for side reactions, such as dehalogenation.

A comparative overview of their performance in key cross-coupling reactions is summarized below. It is important to note that direct comparative experimental data for these specific substrates is limited, and the following is based on general trends observed for halopyrazoles.

ReactionHalogenGeneral Reactivity & YieldsKey Considerations
Suzuki-Miyaura Coupling IodoHighest reactivity, typically high yields.Prone to dehalogenation side reactions.
BromoGood balance of reactivity and stability, generally high yields.[3]Often the preferred substrate to minimize side reactions.[3]
Sonogashira Coupling IodoGenerally higher reactivity and yields at lower temperatures.-
BromoRequires slightly more forcing conditions than the iodo analog.-
Buchwald-Hartwig Amination IodoMore reactive, allowing for milder reaction conditions.Potential for catalyst inhibition by the iodide anion.
BromoGenerally provides good to excellent yields.May require slightly higher temperatures or more active catalysts.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of these compounds and their application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Ethyl 5-halopyrazole-3-carboxylates

A general method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves the reaction of a β-ketoester with hydrazine. For the halogenated analogs, a common route is the diazotization of an amino pyrazole followed by a Sandmeyer-type reaction with the corresponding halide.

Experimental Workflow for Synthesis:

Ethyl 5-amino-1H-pyrazole-3-carboxylate Ethyl 5-amino-1H-pyrazole-3-carboxylate Diazonium Salt Diazonium Salt Ethyl 5-amino-1H-pyrazole-3-carboxylate->Diazonium Salt NaNO2, H+ Ethyl 5-halo-1H-pyrazole-3-carboxylate Ethyl 5-halo-1H-pyrazole-3-carboxylate Diazonium Salt->Ethyl 5-halo-1H-pyrazole-3-carboxylate CuX (X = I or Br) cluster_reactants Reactants cluster_conditions Reaction Conditions Halopyrazole Ethyl 5-halo-1H-pyrazole-3-carboxylate (Iodo or Bromo) Product Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Boronic_Acid Phenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water) Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression Dimerization & Nuclear Translocation Halopyrazole Halopyrazole (Potential Inhibitor) Halopyrazole->JAK Inhibition Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Halopyrazole Halopyrazole (Potential Inhibitor) Halopyrazole->p38_MAPK Inhibition

References

A Comparative Guide to the Synthetic Routes of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1][2] Their widespread application has driven the development of diverse and sophisticated synthetic methodologies. This guide provides a comparative overview of the most prominent synthetic routes to substituted pyrazoles, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazole ring is primarily achieved through the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond. The most common strategies involve the cyclocondensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophile, or the [3+2] cycloaddition of a 1,3-dipole with a suitable dipolarophile.

The Knorr Pyrazole Synthesis (and related Cyclocondensations)

The Knorr synthesis, first reported in 1883, is the most traditional and widely employed method for pyrazole synthesis.[3][4] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] The reaction typically proceeds under acidic or neutral conditions and is valued for its simplicity and the use of readily available starting materials.[6][7]

  • Mechanism: The reaction initiates with the formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups.[8] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[9][10]

  • Advantages: High yields, operational simplicity, and readily accessible starting materials.

  • Limitations: A significant drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often resulting in a mixture of isomeric products.[3][4]

A related cyclocondensation method utilizes α,β-unsaturated carbonyl compounds that contain a leaving group at the β-position. These substrates react with hydrazines to form pyrazoline intermediates, which then undergo elimination of the leaving group to afford the final pyrazole product.[3]

[3+2] Cycloaddition Reactions

Modern synthetic chemistry often favors [3+2] cycloaddition reactions for their high efficiency and regioselectivity.[2] These methods involve the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile to construct the five-membered pyrazole ring.

  • Common Dipoles/Dipolarophiles: Prominent examples include the reaction of diazo compounds (as the 1,3-dipole) with alkynes or alkenes (as the dipolarophile).[11] Another powerful variant uses nitrile imines, often generated in-situ from hydrazonoyl halides, which react with a variety of dipolarophiles.[12]

  • Advantages: Excellent control over regioselectivity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized pyrazoles.[1][13] Metal catalysts, such as copper or silver, are often employed to promote these reactions.[13][14]

  • Limitations: The synthesis and handling of some 1,3-dipoles, such as diazo compounds, can require special precautions due to their potential instability and toxicity.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules.[3]

  • Strategy: MCRs for pyrazole synthesis often generate the necessary 1,3-dielectrophilic partner in situ. For example, a three-component reaction can involve an aldehyde, a ketone, and a hydrazine.[15] More complex four-component reactions have also been developed, such as the condensation of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate.[15]

  • Advantages: High synthetic efficiency, reduced waste, and the ability to rapidly generate diverse libraries of pyrazole derivatives from simple starting materials.[16]

  • Limitations: The development and optimization of new MCRs can be challenging, and the reaction mechanism can be complex and difficult to elucidate.

Quantitative Comparison of Synthetic Routes

The following table summarizes typical performance metrics for the different synthetic strategies, based on examples from the literature.

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeYield (%)RegioselectivityReference Example
Knorr Synthesis 1,3-Diketone + HydrazineEthylene Glycol, Room Temp1-2 h70-95%Variable[3]
Knorr Synthesis β-Ketoester + HydrazineNano-ZnO, 100°C30-45 min~95%High[3]
From α,β-Unsaturated Carbonyl Tosylhydrazone + α,β-Unsaturated CarbonylMicrowave, Solvent-free5-15 minModerate to GoodHigh[3]
[3+2] Cycloaddition Trifluoromethylated Ynone + HydrazineAgOTf (1 mol%), Room Temp1 hup to 99%High[3]
[3+2] Cycloaddition N,N-Disubstituted Hydrazine + AlkynoateCu₂O, Base, Air (Oxidant)12 hModerate to GoodHigh[14]
Multicomponent Reaction Aldehyde + Malononitrile + β-Ketoester + HydrazineSodium Gluconate, 80°C6-8 hGood to ExcellentHigh[15]

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,3,5-Substituted Pyrazoles[3]

This protocol describes the synthesis of 1,3,5-substituted pyrazoles from a substituted acetylacetone and various hydrazines in the presence of ethylene glycol.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL).

  • Reagent Addition: Add the corresponding hydrazine (1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for the time specified (typically 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water (20 mL) to the reaction mixture.

  • Isolation: Collect the precipitated solid product by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure pyrazole.

Protocol 2: Silver-Catalyzed [3+2] Cycloaddition for 3-CF₃-Pyrazoles[3]

This protocol details a rapid, highly regioselective synthesis of 3-CF₃-pyrazoles using a silver catalyst.

  • Reaction Setup: To a solution of the trifluoromethylated ynone (0.2 mmol) in dichloromethane (DCM, 2 mL) in a sealed tube, add the aryl or alkyl hydrazine (0.24 mmol).

  • Catalyst Addition: Add silver trifluoromethanesulfonate (AgOTf, 1 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification: After completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate mixture as eluent) to yield the pure 3-CF₃-pyrazole product.

Visualizing Synthetic Pathways

The following diagrams illustrate the mechanisms and logical workflows associated with pyrazole synthesis.

Knorr_Synthesis_Mechanism R1 1,3-Dicarbonyl Compound I1 Hydrazone/ Enamine Intermediate R1->I1 Condensation R2 Hydrazine (R-NHNH2) R2->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P Substituted Pyrazole I2->P Dehydration H2O 2 H₂O I2->H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Cycloaddition_Pathway Dipole 1,3-Dipole (e.g., Diazo Compound) TS [3+2] Cycloaddition Transition State Dipole->TS Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TS Product Pyrazole Product TS->Product Catalyst Catalyst (e.g., Ag+, Cu+) Catalyst->TS lowers activation energy

Caption: General pathway for a [3+2] cycloaddition reaction.

Logic_Flowchart Start Start: Desired Pyrazole Substitution Pattern Q1 Are precursors 1,3-dicarbonyls? Start->Q1 Q3 Need for high molecular diversity? Start->Q3 Q2 Is high regioselectivity critical? Q1->Q2 Yes R2 Consider [3+2] Cycloaddition Q1->R2 No, e.g., have alkynes R1 Consider Knorr Synthesis Q2->R1 No (or symmetrical) Q2->R2 Yes Q3->Q1 No R3 Consider Multicomponent Reaction Q3->R3 Yes R4 Knorr may yield isomeric mixtures R1->R4

References

Reproducibility of Published Synthesis for Ethyl 5-iodo-1H-pyrazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for Ethyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry. As no single, complete, and validated published protocol for this specific molecule has been identified in the reviewed literature, this document outlines plausible synthetic pathways based on analogous and related reactions. The guide aims to equip researchers with the necessary information to assess and potentially develop a reproducible synthesis.

Introduction

This compound is a functionalized pyrazole derivative with potential applications in the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore, and the presence of an iodo group at the C5 position offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide explores two primary hypothetical routes for its synthesis: Route A , involving the direct iodination of a pyrazole precursor via lithiation, and Route B , a multi-step approach via an amino-pyrazole intermediate followed by a Sandmeyer reaction.

Hypothetical Synthetic Pathways

The synthesis of this compound can be conceptually broken down into two key stages: the formation of the pyrazole ring system and the introduction of the iodine atom at the C5 position.

Synthesis_Overview cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: C5-Iodination Starting Materials Starting Materials precursor precursor Starting Materials->precursor Condensation Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate This compound This compound product product precursor->product Iodination Pyrazole_Formation Diethyl Oxalate Diethyl Oxalate dicarbonyl dicarbonyl Diethyl Oxalate->dicarbonyl Base (e.g., NaOEt) Two-carbon Nucleophile Two-carbon Nucleophile Two-carbon Nucleophile->dicarbonyl Ethyl 2,4-dioxobutanoate Ethyl 2,4-dioxobutanoate Hydrazine Hydrate Hydrazine Hydrate product product Hydrazine Hydrate->product Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate dicarbonyl->product Acid (e.g., Acetic Acid) Route_A Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate Lithium Pyrazolide Lithium Pyrazolide This compound This compound start start intermediate intermediate start->intermediate 2 eq. n-BuLi, THF, -78 °C product product intermediate->product I₂, THF Route_B Ethyl 5-amino-1H-pyrazole-3-carboxylate Ethyl 5-amino-1H-pyrazole-3-carboxylate Pyrazole Diazonium Salt Pyrazole Diazonium Salt This compound This compound start start intermediate intermediate start->intermediate NaNO₂, Acid, 0-5 °C product product intermediate->product KI

A Spectroscopic Guide to Differentiating Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of pyrazole derivatives is a critical step. The regiochemistry of substituents on the pyrazole ring can significantly influence a molecule's biological activity and pharmacological properties. This guide provides a comparative analysis of pyrazole regioisomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The differentiation of pyrazole regioisomers, such as the common 1,3- and 1,5-disubstituted pyrazoles, relies on subtle but discernible differences in their spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization and ensuring the synthesis of the desired isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative pair of pyrazole regioisomers. The exact values can vary depending on the specific substituents and the solvent used.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the substituent positions.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of a Generic 1,3- vs. 1,5-Disubstituted Pyrazole.

Position 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Key Differentiating Features
¹H NMR
H-4~6.3-6.5~6.1-6.3The H-4 proton in the 1,5-isomer is typically more shielded (upfield shift) due to the anisotropic effect of the C-5 substituent.
H-5~7.5-7.7-The absence of a signal in this region for the 1,5-isomer is a primary indicator.
H-3-~7.4-7.6The presence of a signal in this region for the 1,5-isomer helps confirm its structure.
¹³C NMR
C-3~150-155~140-145The C-3 carbon in the 1,3-isomer is significantly deshielded (downfield shift).
C-4~105-110~108-112The chemical shift of C-4 is less affected but can show minor variations.
C-5~130-135~148-152The C-5 carbon in the 1,5-isomer is deshielded compared to the 1,3-isomer.

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. While the differences between pyrazole regioisomers can be subtle, characteristic bands can aid in their differentiation.

Table 2: Comparative IR Absorption Bands (cm⁻¹) of a Generic 1,3- vs. 1,5-Disubstituted Pyrazole.

Vibrational Mode 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Key Differentiating Features
C=N Stretch ~1620-1640~1610-1630The position of the C=N stretching vibration can be influenced by the substitution pattern.
Ring C-H Bending ~800-850 (out-of-plane)~750-800 (out-of-plane)The out-of-plane C-H bending vibrations of the pyrazole ring can differ between regioisomers.
N-H Stretch (for N-unsubstituted pyrazoles) ~3100-3300~3100-3300This band is broad and its position is highly dependent on hydrogen bonding.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of pyrazole regioisomers can be distinct, offering clues to their substitution pattern.[1]

Table 3: Comparative Mass Spectrometry Fragmentation of a Generic 1,3- vs. 1,5-Disubstituted Pyrazole.

Fragmentation Pathway 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Key Differentiating Features
Loss of R¹CN CommonLess CommonThe loss of the nitrile group corresponding to the substituent at C-3 is often a prominent peak in 1,3-isomers.
Loss of R² Can be observedMore prominentThe loss of the substituent at the 5-position can be a more favorable fragmentation pathway for the 1,5-isomer.
Ring Cleavage Characteristic patternDifferent characteristic patternThe overall fragmentation pattern resulting from the cleavage of the pyrazole ring will differ based on the initial positions of the substituents.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole regioisomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good spectrum.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum over a relevant m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazole regioisomers.

Spectroscopic_Differentiation_of_Pyrazole_Regioisomers Workflow for Pyrazole Regioisomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmatory Analysis Start Synthesized Pyrazole Mixture NMR_H1 Record ¹H NMR Spectrum Start->NMR_H1 Check_H5 Presence of H-5 Signal? NMR_H1->Check_H5 Isomer_1_3 Likely 1,3-Disubstituted Check_H5->Isomer_1_3 Yes Isomer_1_5 Likely 1,5-Disubstituted Check_H5->Isomer_1_5 No NMR_C13 Record ¹³C NMR Spectrum Isomer_1_3->NMR_C13 Isomer_1_5->NMR_C13 MS_Analysis Perform Mass Spectrometry NMR_C13->MS_Analysis IR_Analysis Record IR Spectrum MS_Analysis->IR_Analysis Final_Confirmation Structure Confirmed IR_Analysis->Final_Confirmation

References

A Comparative Guide to In Vitro Assay Methods for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro assay methods for evaluating the biological activity of pyrazole-based compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the selection of appropriate assays for your research needs.

Cellular Viability and Cytotoxicity Assays

Determining the effect of pyrazole-based compounds on cell viability is a fundamental first step in assessing their therapeutic potential, particularly in cancer research. These assays measure the proportion of viable cells in a population after exposure to the test compound.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4-4.5 × 10³ cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound for a specified period (e.g., 48 or 72 hours).[1][2] Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: Add 10-20 μL of MTT solution (2.5-5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Remove the MTT solution and add 100 μL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Comparative Data: Anticancer Activity of Pyrazole Derivatives (IC50/GI50 in µM)

Compound/DerivativeTarget/ClassCell LineCancer TypeIC50/GI50 (µM)Reference
Pyrazole Benzamides
Compound 3fApoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[3]
Compound 9dApoptosis InducerMDA-MB-231Breast Cancer<10[3]
Compound 9eApoptosis InducerMCF-7Breast Cancer<10[3]
Compound 9fApoptosis InducerMDA-MB-231Breast Cancer<10[3]
Compound 10bBcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[3]
Other Pyrazole Derivatives
Pyrazole 5aAntitumor AgentMCF-7Breast Cancer14[4]
Methoxy derivative 3dAntitumor AgentMCF-7Breast Cancer10[4]
Methoxy derivative 3eAntitumor AgentMCF-7Breast Cancer12[4]
Pyrazole 5bTubulin Polymerization InhibitorK562Leukemia0.021[1]
Pyrazole 5bTubulin Polymerization InhibitorA549Lung Cancer0.69[1]
Pyrazole-indole hybrid 7aAntitumor AgentHepG2Liver Carcinoma6.1[5]
Pyrazole-indole hybrid 7bAntitumor AgentHepG2Liver Carcinoma7.9[5]
Pyrazolo[4,3-c]pyridine 41ERK2 InhibitorMCF7Breast Cancer1.937 (µg/mL)[6][7]
Pyrazolo[4,3-c]pyridine 41ERK2 InhibitorHepG2Liver Cancer3.695 (µg/mL)[6][7]
Pyrazole carbaldehyde 43PI3 Kinase InhibitorMCF7Breast Cancer0.25[7]
Pyrazolo[4,3-f]quinoline 48Haspin Kinase InhibitorHCT116Colon Cancer1.7[6]
Pyrazolo[4,3-f]quinoline 48Haspin Kinase InhibitorHeLaCervical Cancer3.6[6]

Enzyme Inhibition Assays

Many pyrazole-based compounds exert their therapeutic effects by inhibiting specific enzymes. A variety of in vitro assays can be used to determine the inhibitory potency of these compounds.

Cyclooxygenase (COX) Inhibition Assay

A primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[8]

Experimental Protocol (Fluorometric):

This protocol is based on commercially available COX activity assay kits.[8]

  • Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[8]

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent like DMSO.[8]

  • Assay Reaction Setup: In a 96-well plate, add the COX assay buffer, diluted COX cofactor, and a fluorescent probe.[8]

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and a known inhibitor as a positive control.[8]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.[8]

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of fluorescence increase is proportional to COX activity.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative Data: COX Inhibition by Pyrazole Derivatives (IC50 in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib>1000.04[8]
Phenylbutazone2.64.3[8]
SC-558>1000.03[8]
Compound 33-2.52[9]
Compound 44-0.01[9]
Other Enzyme Inhibition Assays

Pyrazole derivatives have been shown to inhibit a wide range of other enzymes. The general principle of these assays involves incubating the enzyme with the inhibitor and then adding a substrate to measure the enzyme's activity.

  • Thrombin Inhibition: Assays for thrombin inhibitors, crucial in antithrombotic drug discovery, measure the enzyme's ability to cleave a substrate, with inhibition observed as a decrease in product formation.[10]

  • α-Glucosidase and α-Amylase Inhibition: These assays are relevant for anti-diabetic drug discovery and measure the inhibition of carbohydrate-digesting enzymes.[11]

  • Urease Inhibition: Urease inhibitors are investigated for their potential in treating infections caused by urease-producing bacteria.[12]

  • Kinase Inhibition: Numerous pyrazole compounds target protein kinases involved in cell signaling and cancer progression. Assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.[6][13]

  • Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents. Assays measure the enzymatic removal of acetyl groups from a substrate.[14]

Mechanistic Cell-Based Assays

Beyond cytotoxicity, it is crucial to understand the mechanism by which a pyrazole-based compound exerts its effects.

Cell Cycle Analysis

This assay determines whether a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol (Propidium Iodide Staining):

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at desired concentrations and for a specific duration.[3]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.[3]

  • Fixation: Fix the cells in cold 70% ethanol.[3]

  • Staining: Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[3]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any compound-induced arrest.[3]

Apoptosis Assay

This assay determines if a compound induces programmed cell death (apoptosis).

Experimental Protocol (Annexin V/PI Staining):

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis.

  • Cell Harvesting: Collect all cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Workflows and Pathways

General Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro assessment of pyrazole-based compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Synthesis Pyrazole Compound Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, COX) Cytotoxicity_Assay->Enzyme_Inhibition Active Compounds Cell_Cycle Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle Active Compounds Apoptosis Apoptosis Assay Cytotoxicity_Assay->Apoptosis Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR_Studies Cell_Cycle->SAR_Studies Apoptosis->SAR_Studies In_Vivo_Studies In Vivo Studies SAR_Studies->In_Vivo_Studies G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Pyrazole Pyrazole-based Inhibitor Pyrazole->PI3K inhibits G Pyrazole Pyrazole Compound Bcl2 Bcl-2 Family (Anti-apoptotic) Pyrazole->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibits BaxBak->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of the Biological Activities of Ethyl 5-Iodo-1H-Pyrazole-3-Carboxylate Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 5-iodo-1H-pyrazole-3-carboxylate derivatives and structurally related analogues. While specific data for the 5-iodo substituted compound is limited in publicly available research, this document extrapolates from the performance of other ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives to provide a valuable reference for researchers in drug discovery and development. The guide summarizes key quantitative data, details experimental methodologies for crucial biological assays, and visualizes relevant biological pathways and workflows.

Antimicrobial Activity

A number of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated notable antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains. For comparison, the activities of standard antibiotics, Ampicillin and Fluconazole, are included.

CompoundS. aureus (Gram +) MIC (μmol/mL)B. subtilis (Gram +) MIC (μmol/mL)E. coli (Gram -) MIC (μmol/mL)P. aeruginosa (Gram -) MIC (μmol/mL)C. albicans MIC (μmol/mL)C. parapsilosis MIC (μmol/mL)C. tropicalis MIC (μmol/mL)
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate>0.228>0.228>0.228>0.2280.0300.015>0.228
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate0.0760.0380.0380.067>0.228>0.228>0.228
Ampicillin (Standard) 0.0170.0170.0330.067---
Fluconazole (Standard) ----0.0100.0200.010

Data sourced from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as antimicrobial agents.[1][2]

Anti-inflammatory Activity

Certain ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives have been investigated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a key metric for evaluating anti-inflammatory efficacy.

CompoundDose (mg/kg)Time after Carrageenan (h)% Edema Inhibition
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate10358.3
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate10362.5
Diclofenac Sodium (Standard) 10370.8

Data from a study on the synthesis and anti-inflammatory activity of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[3][4]

Anticancer Activity

CompoundCell LineIC50 (μM)
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)MCF-70.08
(E)-1-(4-tert-butylbenzyl)-N'-((5-chloro-2-hydroxyphenyl)methylene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549-
Pyrazole-based hybrid heteroaromatics (Compound 31)A54942.79
Pyrazole-based hybrid heteroaromatics (Compound 32)A54955.73
Doxorubicin (Standard) A5493.5

Data compiled from various studies on the anticancer activities of pyrazole derivatives.[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. p2 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). p1->p2 p3 Dilute the inoculum to the desired final concentration in broth medium. p2->p3 i1 Inoculate each well of the microtiter plate with the prepared microbial suspension. p3->i1 i2 Include positive (microbe only) and negative (broth only) controls. i1->i2 i3 Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours). i2->i3 a1 Visually inspect the wells for turbidity. i3->a1 a2 The MIC is the lowest concentration of the compound that shows no visible growth. a1->a2

Workflow for Antimicrobial Susceptibility Testing.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

cluster_prep Animal Preparation & Dosing cluster_induction Induction of Edema cluster_measurement Measurement & Analysis p1 Fast animals (e.g., rats) overnight with free access to water. p2 Administer the test compound or vehicle (control) orally or intraperitoneally. p1->p2 i1 After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw. p2->i1 i2 The left hind paw serves as a non-inflamed control. i1->i2 m1 Measure the paw volume of both hind paws at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. i2->m1 m2 Calculate the percentage of edema inhibition for the treated groups compared to the control group. m1->m2

Workflow for Carrageenan-Induced Paw Edema Assay.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_prep Cell Culture & Treatment cluster_incubation MTT Incubation cluster_analysis Solubilization & Measurement p1 Seed cancer cells in a 96-well plate and allow them to adhere overnight. p2 Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). p1->p2 i1 Add MTT solution to each well and incubate for 2-4 hours at 37°C. p2->i1 i2 Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. i1->i2 a1 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. i2->a1 a2 Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). a1->a2 a3 Calculate the percentage of cell viability and determine the IC50 value. a2->a3

Workflow for MTT Assay.

Signaling Pathways in Cancer

Pyrazole derivatives have been reported to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[6][7]

cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Regulation cluster_b_cell B-Cell Receptor Signaling cluster_outcome Cellular Outcomes EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival CDK CDKs CDK->Proliferation BTK BTK BTK->Survival Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition Pyrazole->CDK Inhibition Pyrazole->BTK Inhibition

Targeted Signaling Pathways of Pyrazole Derivatives.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors. The inherent versatility of the pyrazole ring allows for a multitude of chemical modifications, leading to compounds with high affinity for specific biological targets. However, this chemical flexibility also presents a significant challenge: ensuring target selectivity and minimizing off-target effects, collectively known as cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of pyrazole derivatives, with a focus on kinase inhibitors, supported by experimental data and detailed methodologies.

While specific cross-reactivity data for derivatives of Ethyl 5-iodo-1H-pyrazole-3-carboxylate are not extensively available in public literature, this molecule serves as a valuable synthon for creating diverse libraries of pyrazole compounds. By examining the selectivity profiles of structurally related pyrazole-based inhibitors, we can gain critical insights into the potential for cross-reactivity within this important class of molecules.

Understanding Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity is the primary reason why achieving absolute selectivity for a single kinase is exceptionally challenging.[1] Pyrazole-based inhibitors, like many other kinase inhibitors, often target this ATP pocket.[1] Therefore, a thorough understanding of their cross-reactivity profile across the kinome is essential to anticipate potential side effects and to uncover opportunities for polypharmacology, where engaging multiple targets could be therapeutically beneficial.[2]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles of pyrazole derivatives, this section presents data from studies on various pyrazole-based kinase inhibitors. These examples highlight how substitutions on the pyrazole core can dramatically influence their interaction with a wide range of kinases.

Case Study 1: 3-Amino-1H-pyrazole-Based Inhibitors Targeting the PCTAIRE Family

In a study focused on developing inhibitors for the understudied PCTAIRE family of kinases (a subfamily of cyclin-dependent kinases), researchers synthesized a series of 3-amino-1H-pyrazole-based compounds. Their findings revealed that even minor chemical modifications to the pyrazole ring significantly impacted the inhibitors' selectivity profiles. For instance, the introduction of a methyl ester was found to dramatically reduce the number of off-target hits while maintaining high potency against the primary target, CDK16.[3]

Table 1: Selectivity Profile of a 3-Amino-1H-pyrazole Derivative (Compound 43d) [3]

Kinase FamilyNumber of Kinases with >5°C Thermal ShiftInterpretation
CDKHighStrong engagement with the intended kinase family
Other KinasesLowHigh degree of selectivity

Data based on a Differential Scanning Fluorimetry (DSF) screen against a panel of approximately 100 kinases. A higher thermal shift indicates stronger binding of the inhibitor to the kinase.

Case Study 2: 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives as JNK3 Inhibitors

Another study focused on the design of selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. A kinase panel screening of a lead compound, a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative, demonstrated excellent selectivity for JNK3 over 37 other kinases at a concentration of 10 μM.[4]

Table 2: Kinase Selectivity Profile of Compound 7a [4]

Kinase% Inhibition at 10 µM
JNK3 90%
GSK3β>20%
Other 36 kinases<20%

This data underscores the potential to achieve high selectivity with specific substitution patterns on the pyrazole scaffold.

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible assessment of inhibitor cross-reactivity is fundamental to drug discovery. The following are detailed methodologies for key experiments used to generate the type of data presented above.

Kinase Profiling using Biochemical Assays

This is a direct method to determine the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Protocol:

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, the kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The diluted test compound is added to the wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a more physiologically relevant cellular environment. The principle is that a protein's thermal stability increases when it is bound to a ligand.[5]

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor at various concentrations or with a vehicle control.

  • Heating: The cell suspensions are heated across a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Pyrazole Derivative Plate_Prep Combine in Multi-well Plate Compound->Plate_Prep Kinase_Mix Kinase, Substrate, ATP in Reaction Buffer Kinase_Mix->Plate_Prep Incubation Incubate at Controlled Temperature Plate_Prep->Incubation Detection Quantify Phosphorylation Incubation->Detection IC50_Calc Calculate % Inhibition and IC50 Value Detection->IC50_Calc

Caption: Workflow for a typical biochemical kinase profiling experiment.

Signaling_Pathway_JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

The pyrazole scaffold is a highly valuable framework in the development of kinase inhibitors. While achieving absolute selectivity remains a significant hurdle due to the conserved nature of the kinome, careful structural modifications of the pyrazole core can lead to highly potent and selective compounds. A comprehensive assessment of cross-reactivity, utilizing robust experimental methodologies such as kinase profiling and cellular thermal shift assays, is indispensable for the successful development of safe and effective pyrazole-based therapeutics. The insights gained from such studies are crucial for guiding medicinal chemistry efforts towards the design of next-generation inhibitors with optimized selectivity profiles.

References

A Comparative Guide to the Reactivity of Iodo-Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a critical strategy in modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents.[1][2] Among the various methods for pyrazole functionalization, transition metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth, objective comparison of the reactivity of iodo-pyrazoles against their common alternatives, such as bromo- and chloro-pyrazoles, across several key cross-coupling reactions. The selection of the optimal pyrazole intermediate is a critical strategic decision that should be guided by the specific cross-coupling reaction being employed, the nature of the coupling partners, and the desired balance between reaction rate and yield.[1]

General Reactivity Trends

The reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[2] Consequently, the general order of reactivity is I > Br > Cl.[2] Iodo-pyrazoles generally exhibit higher reactivity compared to their bromo- and chloro- counterparts due to the lower C-I bond strength, which facilitates a faster oxidative addition to the metal catalyst.[1] This often translates to milder reaction conditions and shorter reaction times.[1] However, this enhanced reactivity can also lead to a greater propensity for side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1][3]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of iodo-, bromo-, and chloro-pyrazoles in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. Yields are representative and can vary based on the specific coupling partners and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Halo-Pyrazoles [2]

HalogenCatalyst SystemRelative ReactivityTypical Yield (%)Remarks
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but prone to dehalogenation side reactions.
BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[2] Bromo derivatives are often superior to iodo-pyrazoles due to a reduced propensity for dehalogenation.[4]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[2]

Table 2: Sonogashira Coupling of 4-Halo-Pyrazoles [2]

HalogenCatalyst SystemRelative ReactivityTypical Yield (%)Remarks
IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest70-90The most commonly used and reactive halide for this transformation.[2]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[2]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[2]

Table 3: Buchwald-Hartwig Amination of 4-Halo-Pyrazoles [2]

HalogenCatalyst SystemRelative ReactivityTypical Yield (%)Remarks
IodoCuIHighestGoodFavorable for the amination of alkylamines possessing β-hydrogens.[2]
IodoPd(dba)₂/tBuDavePhosLowerLowLess effective than the bromo derivative with this specific palladium catalyst system.[2]
BromoPd(dba)₂/tBuDavePhosHighest60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[2][5]
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative.[2]
ChloroCuILowestLowShows the lowest reactivity with the copper catalyst.[2]

Table 4: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-Pyrazoles with Methyl Acrylate [6]

EntryLigand (mol%)Yield of 2a (%)Remarks
1---46Reaction proceeds without a ligand.
2P(OEt)₃ (20)40Higher ligand concentration does not improve yield.
3P(OEt)₃ (10)65
4P(OEt)₃ (4)95Optimal ligand concentration.
5PPh₃ (4)50P(OEt)₃ is a more suitable ligand.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for comparing halo-pyrazole reactivity and the catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_workflow Workflow for Comparing 4-Halo-Pyrazole Reactivity start Select Halo-Pyrazoles (Iodo, Bromo, Chloro) reaction Perform Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) under Identical Conditions start->reaction analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS) reaction->analysis purification Purify Product (Column Chromatography) analysis->purification characterization Characterize Product and Determine Yield purification->characterization end Compare Reactivity and Yields characterization->end

Caption: General workflow for the comparative analysis of 4-halo-pyrazole reactivity.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition R-X (Halo-Pyrazole) transmetalation Transmetalation Complex oxidative_addition->transmetalation R'-B(OR)₂ reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination Base reductive_elimination->pd0 R-R' (Product)

References

A Comparative Guide to the Characterization of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization of Ethyl 5-iodo-1H-pyrazole-3-carboxylate with a structurally similar alternative, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Due to the limited availability of published experimental data for this compound, this guide presents its known physical properties and offers a comparative analysis based on established data for its phenyl-substituted counterpart. The guide includes detailed experimental protocols for key characterization techniques and visualizations to aid in understanding the synthesis and potential applications of these compounds.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and compares them with the experimentally determined properties of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

PropertyThis compoundEthyl 5-phenyl-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₇IN₂O₂C₁₂H₁₂N₂O₂
Molecular Weight 266.04 g/mol [1]216.24 g/mol
Appearance Not specifiedWhite powder
Melting Point Not specified137-138 °C
Boiling Point 377.6°C[1]Not available
Density 1.936 g/cm³[1]Not available
Flash Point 182.17°C[1]Not available
Solubility Not specifiedNot specified

Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes developed for substituted pyrazoles. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The following diagram illustrates a plausible synthetic workflow.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-iodoacetoacetate Ethyl 2-iodoacetoacetate Ethyl Acetoacetate->Ethyl 2-iodoacetoacetate Iodination Iodine Iodine Hydrazine Hydrate Hydrazine Hydrate This compound This compound Ethyl 2-iodoacetoacetate->this compound Condensation with Hydrazine Hydrate

Caption: A potential synthetic route for this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyrazole derivatives are crucial for reproducible research.

General Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates

This protocol is adapted from the synthesis of similar pyrazole derivatives.

  • Preparation of the β-ketoester intermediate: The appropriate substituted ethyl acetoacetate is synthesized or procured. For this compound, this would be ethyl 2-iodoacetoacetate.

  • Cyclization Reaction: To a solution of the substituted ethyl acetoacetate in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

2. Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and fragmentation pattern of the compound.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, for liquids or solutions, a thin film can be cast on a salt plate (e.g., NaCl).

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The frequencies of characteristic absorption bands are reported in wavenumbers (cm⁻¹) and are used to identify functional groups present in the molecule.

Comparative Characterization Data

The table below presents a comparison of the expected spectral data for this compound with the published data for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Characterization TechniqueThis compound (Expected)Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Experimental)
¹H NMR (CDCl₃) δ ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~6.8 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH)δ 1.22 (t, J = 7.2 Hz, 3H, CH₃), 4.20 (q, J = 7.2 Hz, 2H, CH₂), 6.99 (s, 1H, pyrazole-H), 7.31-7.43 (m, 3H, Ar-H), 7.71 (dd, J = 8.0 and 1.6 Hz, 2H, Ar-H), 13.05 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ ~14 (CH₃), ~61 (CH₂), ~90 (C-I), ~140 (C=C), ~162 (C=O)δ 13.8 (CH₃), 60.7 (CH₂), 104.7 (pyrazole-CH), 125.5, 128.3, 128.7, 129.6 (Ar-C), 141.3, 146.5 (pyrazole-C), 161.2 (C=O)
Mass Spec (ESI-MS) m/z [M+H]⁺ expected at 267.96m/z [M+H]⁺ observed at 217.09
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1720 (C=O stretch), ~1550 (C=N stretch)3192 (N-H stretch), 1726 (C=O stretch), 1242, 1139, 762

Hypothetical Signaling Pathway Involvement

Pyrazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrazole-based inhibitor might act.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Target Protein Target Protein Kinase B->Target Protein Apoptosis Apoptosis Kinase B->Apoptosis Proliferation Proliferation Target Protein->Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Kinase B Inhibits

Caption: A hypothetical kinase signaling pathway inhibited by a pyrazole compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 5-iodo-1H-pyrazole-3-carboxylate, ensuring laboratory safety and regulatory compliance. As this compound is a halogenated heterocyclic organic molecule, it is classified as hazardous waste and requires special handling to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Allergic Skin Reaction May cause an allergic skin reaction.P261: Avoid breathing mist or vapours. P272: Contaminated work clothing must not be allowed out of the workplace.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound, including pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Always wear a fastened lab coat, nitrile gloves, and chemical safety goggles or a face shield.[1][2][3]

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][5]

2. Waste Segregation and Collection:

  • Designated Waste Stream: this compound is a halogenated organic waste . It must be segregated from non-halogenated waste streams.[6]

  • Primary Waste Container:

    • Solid Waste: Collect pure or residual solid this compound in a clearly labeled, shatter-resistant container with a secure screw cap.[1]

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container (e.g., glass or polyethylene). Do not mix with other waste types.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., irritant, environmentally hazardous).

3. Disposal of Contaminated Materials:

  • Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[7]

  • Consumables: Contaminated gloves, pipette tips, weighing paper, and absorbent pads should be collected in a separate, sealed plastic bag or container clearly labeled as "Halogenated Solid Waste."[2] Dispose of this container in accordance with your institution's hazardous waste procedures.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., Chemizorb® or vermiculite).

  • Carefully sweep or collect the absorbed material and place it into a designated halogenated waste container.[8]

  • Clean the spill area thoroughly.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

5. Final Disposal:

  • Do Not Pour Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sink.[9] It is toxic to aquatic life.

  • Approved Disposal Facility: All waste containing this compound must be disposed of through an approved waste disposal plant.[8] Contact your institution's EHS office to arrange for pickup and proper disposal according to local, state, and federal regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.

G cluster_waste Step 4: Waste Segregation start Start: Handling This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Work fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood waste_gen Step 3: Generate Waste (Solid, Liquid, or Contaminated) fume_hood->waste_gen solid_waste Solid Residue waste_gen->solid_waste Type liquid_waste Liquid Solutions waste_gen->liquid_waste Type consumables Contaminated Consumables (Gloves, Paper, etc.) waste_gen->consumables Type containerize Step 5: Place in Labeled, Sealed Halogenated Waste Container solid_waste->containerize liquid_waste->containerize consumables->containerize storage Step 6: Store Securely in Designated Waste Area containerize->storage pickup Step 7: Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Disposal at Approved Hazardous Waste Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 5-iodo-1H-pyrazole-3-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves must be worn.[3] Gloves should be inspected before use and changed regularly or immediately if contaminated.[3][4]
Body Protection Laboratory CoatA flame-resistant lab coat is required at all times in the laboratory.[2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in a poorly ventilated area or if dust or aerosols may be generated.[3]
Foot Protection Closed-Toed ShoesOpen-toed shoes are not permitted in the laboratory.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following experimental workflow outlines the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood Proceed to handling prep_materials Gather all necessary materials prep_fume_hood->prep_materials Proceed to handling handling_weigh Weigh the compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve Proceed to cleanup handling_reaction Perform the reaction in a closed system handling_dissolve->handling_reaction Proceed to cleanup cleanup_decontaminate Decontaminate glassware and surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.